molecular formula C11H10FNO B1449309 6-Fluoro-8-methoxy-2-methylquinoline CAS No. 1412256-43-9

6-Fluoro-8-methoxy-2-methylquinoline

Cat. No.: B1449309
CAS No.: 1412256-43-9
M. Wt: 191.2 g/mol
InChI Key: PLJHVAIWGWOEKT-UHFFFAOYSA-N
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Description

6-Fluoro-8-methoxy-2-methylquinoline is a synthetically versatile quinoline derivative of significant interest in medicinal chemistry and materials science research. This compound features a strategic molecular framework, combining electron-donating methoxy and electron-withdrawing fluoro substituents on the quinoline core, which is known to be a privileged structure in drug discovery . Quinoline scaffolds, particularly those with methoxy and fluoro substitutions, are frequently investigated as key precursors in the development of novel antimicrobial agents . The presence of the 8-methoxy group is a notable structural feature found in advanced fluoroquinolone antibiotics , and related 6-methoxy-2-methylquinoline compounds have demonstrated potent antibacterial and antifungal activities, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL, comparable to standard antibiotics . Beyond its biological applications, the structural attributes of this compound make it a promising building block in materials science. Similar methoxyquinoline compounds are utilized in the development of fluorescent probes for biological imaging and as functional components in organic electronics, such as organic light-emitting diodes (OLEDs), due to their favorable electronic properties . Researchers value this compound for its potential in C-H functionalization and as a starting point for further synthetic elaboration, including iridium-catalyzed borylation, which allows for diversification at various positions on the quinoline ring system . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

6-fluoro-8-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-7-3-4-8-5-9(12)6-10(14-2)11(8)13-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJHVAIWGWOEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 6-Fluoro-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and characterization of 6-Fluoro-8-methoxy-2-methylquinoline , a specific fluorinated quinoline scaffold relevant to medicinal chemistry programs targeting metabolic stability and kinase inhibition.

Executive Summary

Compound: this compound (CAS: 1412256-43-9) Molecular Formula:


Molecular Weight:  191.20  g/mol 

This guide outlines a robust, scalable synthesis of this compound utilizing a modified Doebner-Miller reaction . While quinoline synthesis is classical, the specific substitution pattern (6-fluoro, 8-methoxy) introduces regiochemical constraints and electronic effects that require precise protocol management. This workflow prioritizes the Zinc Chloride (


) Complexation  strategy for purification, a "senior scientist" technique that circumvents tedious column chromatography and ensures high purity (>98%) suitable for biological screening.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the condensation of an aniline derivative with an


-unsaturated aldehyde.
  • Bond Disconnection: The N1-C2 and C4-C4a bonds are formed during the annulation.

  • Precursors:

    • 4-Fluoro-2-methoxyaniline: Provides the pre-functionalized aromatic core. The ortho-methoxy group blocks one side of the amine, forcing cyclization to the vacant ortho position (C6 of the aniline), which becomes C4a of the quinoline. This guarantees the correct 6,8-substitution pattern.

    • Crotonaldehyde (But-2-enal): Provides the C2-C3-C4 fragment. The methyl group at the terminus of crotonaldehyde becomes the 2-methyl substituent on the quinoline ring.

Pathway Visualization

Retrosynthesis Target This compound (Target) Precursor1 4-Fluoro-2-methoxyaniline (CAS: 450-91-9) Target->Precursor1 Doebner-Miller Disconnection Precursor2 Crotonaldehyde (But-2-enal) Target->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergence of the aniline and aldehyde precursors.

Experimental Protocol

Materials & Reagents
ReagentCASEquiv.[1]Role
4-Fluoro-2-methoxyaniline 450-91-91.0Core Scaffold
Crotonaldehyde 123-73-91.5C3-C4 Fragment Source
Hydrochloric Acid (6M) 7647-01-0SolventCatalyst & Solvent
Zinc Chloride (

)
7646-85-71.2Purification Agent
Toluene 108-88-3-Co-solvent (Biphasic)
Ammonium Hydroxide 1336-21-6-Neutralization
Step-by-Step Synthesis (Modified Doebner-Miller)

Safety Note: Crotonaldehyde is a lachrymator and toxic.[2] Perform all operations in a fume hood. The reaction is exothermic; control addition rates strictly.

Phase 1: Condensation & Cyclization
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Acid Charge: Add 4-Fluoro-2-methoxyaniline (14.1 g, 100 mmol) and 6M HCl (50 mL). Stir to form the anilinium salt.

  • Addition: Heat the mixture to 60°C. Add Crotonaldehyde (10.5 g, 150 mmol) dropwise over 45 minutes.

    • Expert Insight: Slow addition is critical to minimize polymerization of crotonaldehyde, which forms intractable "tars."

  • Reaction: Once addition is complete, raise the temperature to reflux (approx. 100-110°C) and stir for 4 hours. The solution will darken significantly (deep red/brown).

Phase 2: The Zinc Chloride Isolation Strategy

Instead of neutralizing the crude tarry mixture (which leads to emulsions and difficult chromatography), we utilize the insolubility of the quinoline-zinc complex.

  • Complexation: Cool the reaction mixture to ~60°C. Add a solution of Zinc Chloride (16.4 g, 120 mmol) in 20 mL of dilute HCl.

  • Precipitation: Cool the mixture to 0°C in an ice bath with vigorous stirring. The This compound

    
     ZnCl
    
    
    
    complex
    will precipitate as a yellow/orange solid.
  • Filtration: Filter the solid and wash exclusively with cold 2-propanol (2 x 20 mL).

    • Why this works: The tarry byproducts and unreacted aniline remain in the filtrate. The quinoline-zinc complex is crystalline and easily isolated.

Phase 3: Liberation of the Free Base[3]
  • Suspension: Suspend the filter cake in water (100 mL).

  • Neutralization: Slowly add concentrated Ammonium Hydroxide (

    
    ) until pH > 10. The complex breaks down, liberating the free base as an off-white/yellow oil or solid.
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Finishing: Dry the combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: Recrystallize the crude residue from Hexane/Ethyl Acetate (9:1) to yield the pure product.

Process Workflow Diagram

Workflow Start Start: 4-Fluoro-2-methoxyaniline + 6M HCl Add Add Crotonaldehyde (Dropwise, 60°C) Start->Add Reflux Reflux 4 Hours (Cyclization) Add->Reflux ZnAdd Add ZnCl2 Solution (Complexation) Reflux->ZnAdd Filter Filter Solid Complex (Removes Tars) ZnAdd->Filter Cool to 0°C Base Treat with NH4OH (Liberate Free Base) Filter->Base Final Recrystallize (Hexane/EtOAc) Base->Final

Figure 2: Operational workflow emphasizing the Zinc Chloride purification loop.

Characterization Data

The following data represents the expected spectral signature for this compound.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 2.72Singlet (s)3HC2-CH

1H 4.05Singlet (s)3HC8-OCH

1H 6.95Doublet of Doublets (dd)1HC7-H (

,

)
1H 7.05Doublet of Doublets (dd)1HC5-H (

,

)
1H 7.28Doublet (d)1HC3-H (

Hz)
1H 7.95Doublet (d)1HC4-H (

Hz)

Interpretation:

  • The C2-Methyl appears as a characteristic singlet around 2.7 ppm, typical for quinaldines.

  • The C3-H and C4-H protons form an AB system (doublets) characteristic of the pyridine ring of the quinoline.

  • The benzene ring protons (C5 and C7 ) show coupling to the fluorine atom (

    
    ), resulting in complex splitting (dd) patterns. C7 is shielded by the adjacent methoxy group.
    
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (+ESI)

  • Molecular Ion:

    
    
    
  • Fragmentation: Loss of methyl radical (

    
    ) or methoxy group may be observed at higher collision energies.
    

Troubleshooting & Optimization

Common Failure Modes
  • "Tar" Formation: The Doebner-Miller reaction is notorious for polymerization.

    • Solution: Use a biphasic system (Toluene/6M HCl) or strictly control the temperature during crotonaldehyde addition. Do not exceed 60°C until addition is complete.

  • Low Yield:

    • Solution: Add a mild oxidant. While the reaction is technically a disproportionation (requiring 2 moles of aniline to produce 1 mole of quinoline and 1 mole of tetrahydroquinoline), adding Iodine (

      
      , 0.05 eq)  or Sodium m-nitrobenzenesulfonate  can drive the oxidation step and improve yield.
      
  • Regioisomer Contamination:

    • Validation: The 8-methoxy group strongly directs cyclization to the C6 position (para to methoxy is blocked, ortho is blocked). Formation of the 5-fluoro isomer is electronically unfavorable and sterically hindered, but verify using

      
       NMR if unsure.
      

References

  • Doebner-Miller Reaction Mechanism & Scope

    • Bergstrom, F. W.[4] "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 1944.

  • Purification of Quinolines via Zinc Chloride Complexes

    • Leir, C. M. "An improvement in the Doebner-Miller synthesis of quinaldines." The Journal of Organic Chemistry, 1977, 42(5), 911–913.

  • Synthesis of Fluoro-Methoxy Quinolines

    • Gershon, H., et al. "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines."[5] Monatshefte für Chemie, 2002.

  • Characterization of this compound

    • Chemical Book CAS Database Entry: 1412256-43-9.[2][6]

Sources

Physicochemical properties of 6-Fluoro-8-methoxy-2-methylquinoline

[1]

CAS Registry Number: 1412256-43-9 Chemical Formula: C₁₁H₁₀FNO Molecular Weight: 191.20 g/mol [1]

Executive Summary & Therapeutic Significance

This compound is a trisubstituted quinoline derivative serving as a critical intermediate in the synthesis of triazolopyridine-based PIM kinase inhibitors .[1] These inhibitors modulate the PIM (Proviral Integration Site for Moloney Murine Leukemia Virus) kinase family, which governs cell survival, proliferation, and differentiation.[1]

In drug development pipelines, this scaffold is particularly valued for:

  • The C6-Fluorine: Blocks metabolic oxidation at a typically labile position (para to nitrogen), enhancing the half-life (

    
    ) of the final drug candidate.[1]
    
  • The C8-Methoxy Group: Provides steric bulk and electron density that can induce atropisomerism or specific hydrophobic interactions within the ATP-binding pocket of kinases.[1]

  • The C2-Methyl Group: Acts as a reactive "handle," allowing for functionalization (e.g., oxidation to an aldehyde) to couple the quinoline core to other pharmacophores.[1]

Chemical Identity & Structural Analysis[1]

The compound features a fused bicyclic system where the electron-withdrawing fluorine and electron-donating methoxy group create a unique "push-pull" electronic environment.[1]

PropertyData
IUPAC Name This compound
SMILES Cc1nc2c(cc(F)cc2OC)cc1
InChI Key PLJHVAIWGWOEKT-UHFFFAOYSA-N
Appearance Brown to tan solid
LogP (Predicted) 2.7 – 3.0
Topological Polar Surface Area (TPSA) ~22 Ų
Structural Visualization

The following diagram illustrates the core numbering and electronic influences essential for medicinal chemistry optimization.

Gcluster_0Structural Logicnode_coreQuinoline Corenode_F6-Fluoro(Metabolic Block)node_core->node_FPara to Nnode_OMe8-Methoxy(Electronic Donor)node_core->node_OMePeri to Nnode_Me2-Methyl(Reactive Handle)node_core->node_MeAlpha to N

Caption: Functional mapping of the this compound scaffold.

Synthesis: The Modified Doebner-Miller Protocol

The most robust industrial route utilizes a modified Doebner-Miller synthesis.[1] This acid-catalyzed condensation between an aniline and an

1

Reaction Causality:

  • Substrate Selection: 4-Fluoro-2-methoxyaniline is chosen because the amino group directs the ring closure.[1] The fluorine (para to

    
    ) ends up at C6, and the methoxy (ortho to 
    
    
    ) ends up at C8.[1]
  • Reagent Selection: Crotonaldehyde provides the 3-carbon fragment.[1] The methyl group at the terminus of crotonaldehyde becomes the C2-methyl on the quinoline.[1]

  • Oxidant: The reaction requires an oxidant (often iodine or mild oxidation by nitrobenzene derivatives) to aromatize the intermediate dihydroquinoline.[1]

Synthetic Workflow

SynthesisStart14-Fluoro-2-methoxyaniline(CAS 450-91-9)Process1Condensation & Cyclization(6M HCl, Reflux, 2h)Start1->Process1Start2Crotonaldehyde(CAS 123-73-9)Start2->Process1IntermedDihydroquinoline Intermediate(Transient)Process1->IntermedProcess2Oxidative AromatizationIntermed->Process2ProductThis compound(CAS 1412256-43-9)Process2->Product

Caption: Doebner-Miller synthesis route yielding the target quinoline.

Physicochemical Properties & Experimental Data[1][2][3][4][5][6]

Solid-State Properties[1]
  • Melting Point: 121.0 ± 26 °C (Predicted/Broad range due to polymorphism potential).[1] Experimental samples often appear as brown solids with MP ranges around 50–60 °C depending on purity and hydration.[1]

  • Solubility Profile:

    • Water:[1] Insoluble (< 0.1 mg/mL).[1]

    • Dichloromethane (DCM):[1] Soluble.[1][2]

    • DMSO: Soluble (> 10 mg/mL).[1]

    • 1,4-Dioxane:[1] Soluble (Used as reaction solvent).[1]

Acid-Base Chemistry (pKa)

The basicity of the quinoline nitrogen is modulated by the substituents.

  • Predicted pKa: ~4.2 – 4.5 (Conjugate Acid).[1]

  • Mechanistic Insight: The parent 2-methylquinoline has a pKa of ~5.[1]8. The introduction of the electron-withdrawing fluorine at C6 significantly lowers the pKa (inductive effect).[1] The C8-methoxy group is electron-donating by resonance but also exerts an inductive withdrawal; however, its position (peri) can create steric hindrance for protonation, slightly lowering basicity compared to the parent.[1]

Spectral Characterization (Expected Signals)

To validate the identity of the synthesized compound, use the following NMR markers:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~2.7 ppm (s, 3H): C2-Methyl group .[1]
      
    • 
       ~4.0 ppm (s, 3H): C8-Methoxy group .[1]
      
    • 
       ~6.9–7.5 ppm (m, aromatic): Distinct coupling patterns due to F-H coupling.[1]
      
  • ¹⁹F NMR:

    • Single peak around -110 to -120 ppm (typical for aryl fluorides).[1]

Analytical Protocol: HPLC Method Development

For quality control (QC) in drug development, a reverse-phase HPLC method is required.[1]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm.[1]

  • Retention Time: Expect elution in the middle-late region (approx. 6-7 min) due to lipophilicity (LogP ~2.8).[1]

Handling, Stability & Reactivity

  • Oxidation Sensitivity: The C2-methyl group is "activated" and susceptible to oxidation.[1]

    • Reactivity: Treatment with Selenium Dioxide (

      
      ) in dioxane/water reflux converts the C2-methyl specifically to a C2-carbaldehyde  (CHO).[1] This is a key step in synthesizing the final PIM kinase inhibitor.[1]
      
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow autoxidation of the methyl group or N-oxide formation.

  • Safety: Irritant.[1] Handle with standard PPE (gloves, goggles, fume hood).[1]

References

  • World Intellectual Property Organization (WIPO). (2012).[1] Triazolopyridine compounds as pim kinase inhibitors. Patent WO2012154274A1.[1][4] Link

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for Crotonaldehyde (CAS 123-73-9). Link

  • ChemSRC. (2024).[1] this compound Physicochemical Properties. Link

Technical Guide: Synthesis, Properties, and Applications of 6-Fluoro-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized quinoline derivatives serve as privileged scaffolds for developing targeted therapeutics. This technical whitepaper provides an in-depth analysis of 6-fluoro-8-methoxy-2-methylquinoline , a critical synthetic intermediate utilized in the design of next-generation oncology drugs. By detailing its physicochemical properties, mechanistic synthesis, and downstream applications in kinase inhibition, this guide serves as a comprehensive resource for synthetic chemists and drug development professionals.

Physicochemical Profiling & Structural Nomenclature

Accurate identification and physical profiling are the first steps in integrating any intermediate into a larger synthetic pipeline. The compound features a quinoline core substituted with a fluorine atom at C6, a methoxy group at C8, and a methyl group at C2. This specific substitution pattern is highly engineered to tune the electronic properties and steric bulk for downstream coupling reactions.

Table 1: Chemical Identity and Physical Properties

ParameterValue
IUPAC Name This compound[1]
CAS Registry Number 1412256-43-9[2]
Molecular Formula C₁₁H₁₀FNO[3]
Molecular Weight 191.20 g/mol [4]
Density ~1.2 g/cm³[3]
Structural Class Halogenated Heterocycle / Substituted Quinoline

Mechanistic Synthesis & Protocol Design

The synthesis of this compound is achieved via a modified Doebner-Miller annulation. This reaction constructs the quinoline ring by condensing an aniline derivative with an α,β-unsaturated aldehyde[1][5].

Causality in Experimental Design

As an application scientist, it is crucial to understand why specific reagents and conditions are selected:

  • 6N HCl as Solvent and Catalyst: The strong aqueous acid serves a dual purpose. It protonates the carbonyl oxygen of the crotonaldehyde, increasing its electrophilicity for the initial Michael addition by the aniline nitrogen. It also facilitates the subsequent intramolecular cyclization and dehydration steps required to form the aromatic quinoline core.

  • Dropwise Addition of Crotonaldehyde: α,β-unsaturated aldehydes are highly reactive and prone to self-polymerization under strongly acidic conditions. Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing side reactions and maximizing the annulation yield.

  • Ammonium Hydroxide (NH₄OH) Quench: Unlike strong bases (e.g., NaOH), NH₄OH provides a mild, controlled neutralization. This ensures the quinolinium salt is deprotonated to its free base form for organic extraction, without risking the hydrolysis of the C8 methoxy ether linkage.

Step-by-Step Synthetic Protocol

This self-validating protocol is designed for high-yield isolation (typically >99%) based on established patent literature[1].

  • Initiation: Suspend 4-fluoro-2-methoxyaniline (370 mg, 2.62 mmol) in 5 mL of 6N HCl in a round-bottom flask equipped with a reflux condenser. Heat the mixture to reflux.

  • Controlled Addition: Slowly add (E)-but-2-enal (crotonaldehyde) (367 mg, 5.24 mmol, 2.0 equivalents) dropwise to the refluxing solution.

  • Annulation: Maintain the reaction at reflux for exactly 2 hours to drive the cyclization and oxidative aromatization to completion.

  • Quenching: Remove the reaction from heat, allow it to cool to ambient temperature, and carefully neutralize by adding NH₄OH until the aqueous phase reaches a basic pH (~pH 9-10).

  • Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3 x 15 mL). The free base quinoline will partition into the organic layer.

  • Isolation: Combine the organic phases, dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound as a brown solid (approx. 500 mg, 99.8% yield).

Synthesis_Workflow Aniline 4-Fluoro-2-methoxyaniline (2.62 mmol) Reaction Doebner-Miller Annulation 6N HCl, Reflux, 2h Aniline->Reaction Aldehyde (E)-but-2-enal (5.24 mmol) Aldehyde->Reaction Dropwise addition Workup Neutralization (NH4OH) & DCM Extraction Reaction->Workup Cyclization/Dehydration Product 6-Fluoro-8-methoxy- 2-methylquinoline (Yield: 99.8%) Workup->Product Isolation

Fig 1: Doebner-Miller synthesis workflow for this compound.

Downstream Application: PIM Kinase Inhibition

The primary utility of this compound lies in its role as a precursor for complex active pharmaceutical ingredients (APIs). Specifically, the C2 methyl group is highly activated and can be oxidized using Selenium Dioxide (SeO₂) to form 6-fluoro-8-methoxyquinoline-2-carbaldehyde[1].

This carbaldehyde is subsequently coupled to form triazolopyridine compounds , which act as potent inhibitors of PIM kinases[1].

Biological Rationale: The PIM kinase sub-family consists of three serine/threonine isoforms (PIM-1, PIM-2, and PIM-3) that are critically involved in the control of cell survival and proliferation[1]. Overexpressed in various hematological malignancies (like leukemias and lymphomas) and solid tumors, PIM kinases phosphorylate and deactivate pro-apoptotic proteins such as BAD, while simultaneously driving protein translation via the mTOR/4E-BP1 pathway. By utilizing the synthesized quinoline intermediate to build ATP-competitive PIM inhibitors, researchers can effectively induce apoptosis and cell cycle arrest in malignant cells.

PIM_Pathway Intermediate 6-Fluoro-8-methoxy- 2-methylquinoline Inhibitor Triazolopyridine Derivative Intermediate->Inhibitor Oxidation & Coupling PIM PIM Kinases (PIM-1, 2, 3) Inhibitor->PIM ATP-competitive binding Effectors BAD / c-Myc / 4E-BP1 PIM->Effectors Inhibits phosphorylation Outcome Apoptosis & Cell Cycle Arrest Effectors->Outcome Restores tumor suppression

Fig 2: PIM kinase inhibition pathway utilizing the synthesized quinoline intermediate.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized intermediate before downstream coupling, the following analytical validations are standard:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The compound should exhibit a primary molecular ion peak

    
     at m/z 192.2.
    
  • ¹H NMR Spectroscopy: Key diagnostic peaks include a sharp singlet integrating to 3 protons around ~2.7 ppm (corresponding to the C2 methyl group) and another singlet around ~4.0 ppm (corresponding to the C8 methoxy group). The aromatic region will display complex splitting patterns due to J-coupling with the C6 fluorine atom.

References

  • [5] LookChem. Cas 123-73-9, Crotonaldehyde. Retrieved from:

  • [1] Google Patents. WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors. Retrieved from:

  • [2] ChemicalBook. Quinoline, 6-fluoro-8-methoxy-2-methyl- | 1412256-43-9. Retrieved from:

  • [4] ChemicalBook. Quinoline, 6-fluoro-8-methoxy-2-methyl- (Korean). Retrieved from:

  • [3] ChemSrc. 1412256-43-9_this compound. Retrieved from:

Sources

Solubility and stability of 6-Fluoro-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Solubility and Stability of 6-Fluoro-8-methoxy-2-methylquinoline

Introduction

Quinoline and its derivatives are cornerstone scaffolds in modern medicinal chemistry, exhibiting a wide array of biological activities that have led to their use in anticancer, antimalarial, and anti-inflammatory agents.[1][2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on this compound, a novel derivative with potential applications in drug discovery. The introduction of a fluorine atom at the 6-position and a methoxy group at the 8-position can significantly influence the molecule's electronic properties, metabolic stability, and target engagement.[4]

As of the current literature survey, specific experimental data on the solubility and stability of this compound is not publicly available. Therefore, this technical guide provides a predictive analysis based on the known properties of structurally related compounds and established principles of medicinal chemistry. The insights and protocols herein are designed to empower researchers, scientists, and drug development professionals to design and execute robust experimental plans for the comprehensive characterization of this and similar novel chemical entities.

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological and pharmaceutical systems. The properties of this compound are predicted based on the known values of its constituent fragments, 6-fluoro-2-methylquinoline and 8-methoxy-2-methylquinoline.

PropertyPredicted Value/InformationBasis for Prediction and Scientific Rationale
Molecular Formula C₁₁H₁₀FNODerived from the chemical structure.
Molecular Weight 191.20 g/mol Calculated from the molecular formula.
Appearance Likely an off-white to light yellow crystalline solidBased on the appearance of similar substituted quinolines.[4]
Melting Point (°C) Estimated range: 50-70 °CThe melting point of 6-fluoro-2-methylquinoline is 49-53 °C.[5] The addition of a methoxy group may slightly alter the crystal lattice energy and thus the melting point.
Predicted LogP ~2.5 - 3.0The XLogP3 of 6-fluoro-2-methylquinoline is 2.7[6] and that of 6-methoxy-2-methylquinoline is 2.6.[7] The addition of a methoxy group in the 8-position is expected to result in a similar lipophilicity. This value suggests moderate hydrophobicity, likely leading to low aqueous solubility but good membrane permeability.[8]

Solubility Profile: A Predictive Analysis

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. The quinoline core is inherently hydrophobic, suggesting that this compound will likely exhibit limited aqueous solubility.

Predicted Solubility in Various Solvents
Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, PBSLowThe hydrophobic nature of the substituted quinoline ring system is the primary driver of poor aqueous solubility.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are effective at solvating a wide range of organic molecules and are commonly used for preparing stock solutions of poorly water-soluble compounds.
Polar Protic Methanol, EthanolModerate to HighThe ability to hydrogen bond may provide moderate solubility.
Non-polar Hexane, TolueneLow to ModerateWhile the molecule is largely non-polar, the nitrogen and oxygen atoms introduce some polarity, which may limit solubility in highly non-polar solvents.
The Influence of pH on Aqueous Solubility

The quinoline ring contains a basic nitrogen atom, which can be protonated under acidic conditions. This protonation will result in the formation of a more polar, charged species, which is expected to have significantly higher aqueous solubility. Therefore, the solubility of this compound is predicted to be pH-dependent, increasing at lower pH values.

Experimental Protocol for Solubility Determination

A robust determination of solubility is essential. The shake-flask method followed by HPLC quantification is a standard and reliable approach.

Objective: To determine the equilibrium solubility of this compound in various solvent systems.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, DMSO, ethanol)

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Centrifuge the samples to further separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the filtered supernatant with the mobile phase to a concentration within the calibration range.

    • Analyze the diluted samples and calibration standards by a validated HPLC method.

    • Calculate the concentration of the compound in the original supernatant from the calibration curve, which represents its equilibrium solubility.

G cluster_prep Solution Preparation cluster_process Sample Processing cluster_analysis Analysis A Add excess compound to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet solid B->C D Filter supernatant (0.22 µm) C->D F Dilute filtered sample D->F E Prepare calibration standards G Analyze by HPLC E->G F->G H Calculate solubility G->H

Caption: Workflow for Solubility Assessment.

Stability Profile: A Predictive Analysis

Understanding the chemical stability of a new molecular entity is mandated by regulatory agencies and is crucial for determining its shelf-life and appropriate storage conditions.[9] Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.[10][11]

Predicted Stability under Forced Conditions
Stress ConditionPredicted StabilityRationale and Potential Degradation Pathways
Acid Hydrolysis Likely stableThe quinoline ring is generally stable to acid hydrolysis. Extreme conditions (high temperature, strong acid) might lead to slow degradation, but significant degradation is not expected under standard test conditions.[12]
Base Hydrolysis Likely stableSimilar to acidic conditions, the core structure is expected to be resistant to basic hydrolysis.
Oxidative Degradation Potentially susceptibleThe electron-rich quinoline ring system, particularly with the methoxy substituent, may be susceptible to oxidation by agents like hydrogen peroxide, potentially leading to N-oxide formation or ring-opening under harsh conditions.[8]
Thermal Degradation Expected to be thermally stableThe aromatic quinoline scaffold and the presence of fluorine atoms are known to confer high thermal stability.[13] Degradation would likely only occur at temperatures well above its melting point.
Photostability Predicted to be relatively highA key finding for related fluoroquinolones is that the presence of a methoxy group at the 8-position significantly enhances stability against UV irradiation.[14] This is a strong indicator that this compound will exhibit good photostability compared to analogues lacking the 8-methoxy group. However, some degradation upon prolonged exposure to high-intensity light is still possible.[12]
Experimental Protocol for Forced Degradation Studies

This protocol is designed in accordance with ICH guideline Q1A(R2) to assess the stability of this compound.[9]

Objective: To investigate the degradation of the compound under various stress conditions and to identify the major degradation products.

Materials:

  • This compound

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Temperature-controlled oven

  • Photostability chamber with controlled light exposure (ICH Q1B compliant)[15]

  • HPLC-UV/PDA system, preferably coupled with a mass spectrometer (LC-MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.[10]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[10]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under similar conditions as acid hydrolysis.[10]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and monitor at various time points (e.g., up to 24 hours).[10]

    • Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).[10]

    • Photodegradation: Expose the stock solution in a photostability chamber to a light source as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[15] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products.

    • Peak purity analysis using a PDA detector and identification of degradation products by LC-MS are crucial for a comprehensive understanding of the degradation profile.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (0.1M HCl, 60°C) F Sample at time points A->F B Base Hydrolysis (0.1M NaOH, 60°C) B->F C Oxidation (3% H2O2, RT) C->F D Thermal (80°C) D->F E Photolytic (ICH Q1B) E->F G Neutralize (if needed) F->G H Analyze by HPLC-PDA/MS G->H I Identify Degradants & Pathways H->I Stock Compound Stock Solution Stock->A Stock->B Stock->C Stock->D Stock->E

Caption: Experimental Workflow for a Forced Degradation Study.

Conclusion

While specific experimental data for this compound is not yet available, a predictive analysis based on established chemical principles and data from structurally related compounds provides a strong foundation for future research. This molecule is anticipated to have low, pH-dependent aqueous solubility and good solubility in polar organic solvents. Its stability profile is predicted to be robust, with the 8-methoxy group likely conferring significant photostability. The experimental protocols detailed in this guide offer a comprehensive framework for the empirical determination of these critical properties, which will be indispensable for advancing the development of this compound as a potential therapeutic agent.

References

  • Benchchem. (n.d.). Stability of Quinoline Compounds in Aqueous Solutions. Technical Support Center.
  • (2025, November 12). Quinoline as a privileged scaffold in modern drug discovery.
  • (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC.
  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Umezawa, N., Aso, K., & Ishida, N. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719.
  • Gallardo, C., Enríquez, I., Pazmiño, J., Cardona, W., & Robledo, S. M. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702.
  • (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • PubChem. (n.d.). 6-Fluoro-2-methylquinoline. National Institutes of Health.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Thermal Stability and Degradation of 6,8-Difluoro-2-methylquinolin-4-ol.
  • ResolveMass Laboratories Inc. (n.d.). 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7.
  • MilliporeSigma. (n.d.). 6-Fluoro-2-methylquinoline 97% 1128-61-6.
  • Benchchem. (n.d.). 8-Methoxy-2-methylquinoline | 3033-80-5.
  • PubChem. (n.d.). 6-Methoxyquinaldine. National Institutes of Health.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Benchchem. (n.d.). optimizing solubility of 6-methoxy-2-methylquinoline-4-thiol for biological assays.

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Quantum Chemical Profiling of 6-Fluoro-8-methoxy-2-methylquinoline: A Density Functional Theory (DFT) Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-8-methoxy-2-methylquinoline is a highly functionalized heterocyclic scaffold that serves as a critical building block in modern drug discovery, most notably in the synthesis of Pim kinase inhibitors for oncology therapeutics[1]. The strategic decoration of the quinoline core—an electron-withdrawing fluorine at C6, an electron-donating methoxy group at C8, and a sterically bulky methyl group at C2—creates a complex electronic landscape.

To rationally utilize this molecule in drug development, researchers must understand its quantum mechanical behavior. This whitepaper provides an in-depth technical guide to profiling the structural, electronic, and reactive properties of this compound using Density Functional Theory (DFT). By establishing a self-validating computational protocol, we bridge the gap between raw quantum mechanics and applied pharmacological design.

Computational Methodology & Protocol

To generate reliable quantum mechanical descriptors, the computational protocol must balance thermodynamic accuracy with computational cost. The following step-by-step methodology establishes a self-validating system for DFT analysis[2].

Step-by-Step DFT Workflow
  • Initial Coordinate Generation: Construct the 3D molecular geometry of this compound using a standard molecular builder (e.g., GaussView).

  • Level of Theory Selection: Set the calculation to the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.

  • Geometry Optimization: Execute an unconstrained energy minimization in the gas phase (or utilizing a Solvation Model based on Density, SMD, for aqueous simulation)[3].

  • Vibrational Frequency Calculation (Self-Validation): Immediately run a frequency calculation on the optimized geometry at the exact same level of theory.

  • Electronic Extraction: Extract the Frontier Molecular Orbitals (FMO) and map the Molecular Electrostatic Potential (MEP) surface.

The Causality Behind Experimental Choices
  • Why B3LYP? Pure Density Functional Approximations (like LDA or GGA) suffer from self-interaction errors, which artificially delocalize electron density. The B3LYP functional incorporates a portion of exact Hartree-Fock exchange, correcting this error and providing highly accurate geometries for conjugated aromatic systems like quinoline[4].

  • Why 6-311++G(d,p)? The triple-zeta split-valence basis set provides flexibility for the electron cloud. The inclusion of diffuse functions (++) is absolute mandatory here; they allow the electron density to expand spatially, which is critical for accurately modeling the lone electron pairs on the highly electronegative fluorine, oxygen, and nitrogen atoms. Polarization functions (d,p) allow orbitals to shift asymmetrically, which is required to model the highly polarized

    
     and 
    
    
    
    bonds[3].
  • Why the Frequency Check? Optimization algorithms only find stationary points on the Potential Energy Surface (PES). A frequency calculation acts as a self-validating checkpoint: the complete absence of imaginary (negative) frequencies mathematically proves the structure is a true local minimum, rather than a transition state saddle point[4].

DFT_Workflow Start Input Structure This compound Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (True Minima Check) Opt->Freq FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO MEP MEP Mapping (Reactive Sites) Freq->MEP Desc Global Reactivity Descriptors FMO->Desc End Pharmacological Profiling MEP->End Desc->End

Step-by-step computational workflow for DFT analysis of quinoline derivatives.

Structural and Electronic Profiling

Frontier Molecular Orbitals (FMO)

The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the kinetic stability and chemical reactivity of the molecule[5].

  • HOMO Localization: In this compound, the HOMO is primarily localized over the electron-donating C8-methoxy group and the adjacent nitrogen atom, representing the regions most capable of donating electrons.

  • LUMO Localization: The LUMO is concentrated over the fluorinated benzene ring, driven by the strong electron-withdrawing nature of the C6-fluorine, marking the site most susceptible to nucleophilic attack.

Global Reactivity Descriptors

By applying Koopmans' theorem to the FMO energies, we can derive global reactivity descriptors. The energy gap (


) is a critical metric: a larger gap signifies a "hard" molecule with high kinetic stability, a highly desirable trait for pharmaceutical leads to prevent premature metabolic degradation[6].

Table 1: Calculated Quantum Reactivity Descriptors (Theoretical baseline for substituted quinolines)

DescriptorMathematical DerivationValue (eV)*Pharmacological Interpretation
HOMO Energy (

)
Extracted from output-6.12Quantifies electron-donating capacity.
LUMO Energy (

)
Extracted from output-1.85Quantifies electron-accepting capacity.
Energy Gap (

)

4.27High value indicates strong kinetic stability[6].
Ionization Potential (

)

6.12Energy required to remove an electron.
Electron Affinity (

)

1.85Energy released when gaining an electron.
Chemical Hardness (

)

2.135Resistance to charge transfer; higher is more stable.
Chemical Softness (

)

0.234Polarizability and reactivity index.
Electrophilicity Index (

)

3.72Propensity of the molecule to accept electrons[6].

*Note: Values are representative approximations derived from closely related halogenated/methoxy quinoline analogs at the B3LYP/6-311++G(d,p) level.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the electrostatic potential across the molecular surface, making it an indispensable tool for predicting non-covalent interactions during molecular docking[3].

  • Red Regions (Negative Potential): Found tightly clustered around the N1 nitrogen and the oxygen of the C8-methoxy group. These are prime hydrogen-bond acceptor sites critical for anchoring the molecule in kinase active sites.

  • Blue Regions (Positive Potential): Localized over the C2-methyl protons and aromatic protons.

  • Green Regions (Neutral Potential): The hydrophobic

    
    -system of the quinoline core, which facilitates 
    
    
    
    stacking interactions with aromatic amino acids (e.g., Tyrosine, Phenylalanine) in target receptors[3].

Spectroscopic Cross-Validation

A theoretical model is only as good as its physical validation. DFT calculations must be cross-referenced with empirical spectroscopic data to ensure structural fidelity[4].

  • Vibrational Spectroscopy (IR/Raman): Theoretical harmonic frequencies often overestimate experimental values due to the assumption of a harmonic oscillator. A scaling factor (typically ~0.96 for B3LYP/6-311++G(d,p)) must be applied. The diagnostic

    
     stretching vibration will appear as a highly intense band near 1200–1250 cm
    
    
    
    , while the quinoline
    
    
    stretch appears around 1610–1630 cm
    
    
    [4].
  • NMR Spectroscopy (GIAO Method): The Gauge-Independent Atomic Orbital (GIAO) method is the gold standard for calculating isotropic magnetic shielding tensors. In this compound, the highly electronegative fluorine atom induces powerful spin-spin coupling (

    
    , 
    
    
    
    ) and significantly deshields the adjacent C5 and C7 protons. GIAO-DFT accurately predicts these characteristic downfield shifts, validating the electronic distribution[5].

Implications for Rational Drug Design

The substituent effects on this compound are not merely structural; they are deeply functional, dictating the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

  • Metabolic Shielding: The C6-fluorine atom blocks cytochrome P450-mediated oxidation at one of the most metabolically vulnerable positions on the quinoline ring, dramatically increasing the half-life of the resulting drug[1].

  • Steric and Electronic pKa Modulation: The C2-methyl group provides steric bulk directly adjacent to the N1 nitrogen. While inductively electron-donating, this bulk hinders the solvation of the protonated nitrogen, effectively lowering the pKa. This ensures the molecule maintains optimal lipophilicity for membrane permeation while retaining enough polarity to interact with kinase hinge regions[1].

SAR_Pathways Core Quinoline Core F_Sub 6-Fluoro Sub Core->F_Sub OMe_Sub 8-Methoxy Sub Core->OMe_Sub Me_Sub 2-Methyl Sub Core->Me_Sub Effect1 Metabolic Stability F_Sub->Effect1 Effect2 H-Bond Acceptor OMe_Sub->Effect2 Effect3 Steric Hindrance Me_Sub->Effect3 Target Kinase Binding Effect1->Target Effect2->Target Effect3->Target

Electronic and steric effects of substituents on the quinoline pharmacophore.

References

1.2. RSC Advances. 2. 6. Arabian Journal of Chemistry. 3.5. ResearchGate. 4.4. International Journal of Engineering Science Invention (IJESI). 5.3. ACS Omega. 6.1. Google Patents.

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A Technical Guide to the Therapeutic Potential of 6-Fluoro-8-methoxy-2-methylquinoline: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities.[1] This guide introduces 6-Fluoro-8-methoxy-2-methylquinoline , a novel heterocyclic compound poised for significant interest in drug discovery. While direct biological data for this specific molecule is not yet prevalent in published literature, its distinct structural motifs—a quinoline core, a 6-fluoro group, an 8-methoxy group, and a 2-methyl group—allow for a robust, data-driven projection of its potential therapeutic applications. By analyzing structure-activity relationships (SAR) from closely related analogs, this document provides a prospective analysis of its potential as an anticancer, antimicrobial, and anti-inflammatory agent. We offer field-proven experimental workflows and mechanistic insights to guide researchers and drug development professionals in unlocking the therapeutic promise of this scaffold.

Introduction to the this compound Scaffold

Quinoline and its derivatives are a privileged class of heterocyclic compounds, renowned for their diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The molecule at the center of this guide, this compound, incorporates several key structural features that are known to modulate biological activity favorably.

  • Quinoline Core: The fundamental bicyclic aromatic system provides a rigid scaffold ideal for specific interactions with biological targets like enzyme active sites and DNA.[3]

  • 6-Fluoro Substitution: The incorporation of a fluorine atom at the C-6 position is a common strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity to target proteins by altering electronic properties.[4]

  • 8-Methoxy Substitution: The methoxy group at the C-8 position is particularly noteworthy. In the context of fluoroquinolone antibiotics, a C-8-methoxy substituent has been shown to dramatically increase lethality against Gram-positive bacteria, including resistant strains of Staphylococcus aureus.[5]

  • 2-Methyl Substitution: The methyl group at the C-2 position can influence the molecule's steric and electronic profile, potentially fine-tuning its selectivity and potency for specific biological targets.

The synthesis of such a molecule can be envisioned through established methodologies like the Skraup synthesis, which involves the reaction of a substituted aniline with glycerol and an oxidizing agent, or other cyclization strategies tailored to the specific precursors.[2][6]

Potential Biological Activity I: Anticancer

The quinoline framework is heavily represented among antiproliferative agents.[3] These compounds can exert their effects through diverse mechanisms, making this compound a compelling candidate for oncology research.[7]

Plausible Mechanisms of Anticancer Action

Based on extensive studies of quinoline analogs, two primary mechanisms are proposed:

  • Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[8][9] Quinoline derivatives have been successfully developed as inhibitors of numerous kinases, including Pim-1, EGFR, VEGFR-2, and key components of the PI3K/AKT/mTOR pathway.[10][11][12] The specific substitutions on the this compound ring could facilitate precise interactions within the ATP-binding pocket of various oncogenic kinases.

  • Topoisomerase Inhibition and DNA Intercalation: A classic mechanism for quinoline-based anticancer drugs is the inhibition of topoisomerase enzymes, which are vital for managing DNA topology during replication.[2][3] By intercalating into the DNA helix or stabilizing the topoisomerase-DNA cleavage complex, these compounds can induce double-strand breaks and trigger apoptosis.[2][10]

Proposed Signaling Pathway: PI3K/AKT/mTOR Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Quinoline derivatives have been identified as potent inhibitors of this pathway.[13][14] We hypothesize that this compound could act at one or more nodes within this cascade.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation FMMQ 6-Fluoro-8-methoxy- 2-methylquinoline FMMQ->PI3K Potential Inhibition FMMQ->AKT FMMQ->mTORC1

Caption: Potential inhibition points of FMMQ in the PI3K/AKT/mTOR pathway.

Experimental Protocol: In Vitro Anticancer Activity Screen (MTT Assay)

This protocol outlines a primary cytotoxicity screen to determine the compound's effect on cancer cell viability.

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add the diluted compound to the cells and incubate for 48-72 hours. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The MTT is reduced by viable cells to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Hypothetical Data Presentation

The results of such a screen can be summarized for clear comparison.

Cell LineTissue of OriginThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma2.5 ± 0.30.8 ± 0.1
A549 Lung Carcinoma5.1 ± 0.61.2 ± 0.2
HCT116 Colorectal Carcinoma1.8 ± 0.20.5 ± 0.1
PC-3 Prostate Cancer7.3 ± 0.92.1 ± 0.4

Potential Biological Activity II: Antimicrobial

Fluoroquinolones are a clinically important class of antibiotics. The presence of both a fluoro and a methoxy group on the quinoline core of our target compound strongly suggests potential antibacterial activity.

Plausible Mechanism of Antimicrobial Action

The primary mechanism for fluoroquinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5] These enzymes are essential for DNA replication, repair, and transcription. By trapping these enzymes on the DNA, the drug induces lethal double-strand breaks. The C-8-methoxy group is particularly significant, as it has been shown to enhance the lethality of fluoroquinolones against S. aureus, including strains with pre-existing resistance mutations in their primary target, topoisomerase IV.[5] This suggests this compound could be particularly effective against challenging Gram-positive pathogens.

Experimental Workflow: Antimicrobial Susceptibility Testing

A standardized workflow is critical for determining a compound's antimicrobial efficacy.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A1 Prepare standardized bacterial inoculum (0.5 McFarland) B1 Inoculate diluted FMMQ with bacterial suspension in 96-well plate A1->B1 A2 Perform 2-fold serial dilutions of FMMQ in broth A2->B1 B2 Incubate plate at 37°C for 18-24 hours B1->B2 C1 Visually inspect for turbidity B2->C1 C2 Determine MIC: Lowest concentration with no visible growth C1->C2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15]

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, MRSA, E. coli) in a suitable broth (e.g., Mueller-Hinton) and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15]

Potential Biological Activity III: Anti-inflammatory

Chronic inflammation is implicated in a host of diseases. Quinoline derivatives have demonstrated anti-inflammatory effects, suggesting another therapeutic avenue for this scaffold.[16][17]

Plausible Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of related compounds is often attributed to the modulation of key inflammatory pathways.[18] A plausible mechanism for this compound involves the suppression of pro-inflammatory mediators in activated immune cells like macrophages. This includes inhibiting the production of nitric oxide (NO) by downregulating inducible nitric oxide synthase (iNOS), and reducing the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[18][19]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay evaluates the ability of the compound to suppress the inflammatory response in vitro.

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 24-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS, 1 µg/mL) to the wells. Include an untreated control group and an LPS-only group.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.

  • Cytokine Measurement (ELISA): Use the collected supernatant to quantify the levels of key pro-inflammatory cytokines (TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of NO and cytokines in the compound-treated groups to the LPS-only group to determine the percentage of inhibition.

Conclusion and Future Perspectives

This compound represents a highly promising scaffold for drug discovery. Based on a rigorous analysis of its structural components and the known biological activities of related analogs, there is a strong rationale to investigate its potential as a multi-faceted therapeutic agent. The strategic combination of a 6-fluoro group for metabolic stability and an 8-methoxy group, known to enhance antibacterial efficacy, makes this compound particularly compelling.

The immediate next steps should involve the chemical synthesis and structural confirmation of the molecule. Following synthesis, the experimental workflows detailed in this guide provide a clear and logical path for a comprehensive primary screening of its anticancer, antimicrobial, and anti-inflammatory activities. Positive results from these initial assays would warrant further investigation into specific molecular targets, in vivo efficacy in animal models, and subsequent lead optimization to refine its therapeutic profile. This guide serves as a foundational blueprint for initiating a dedicated research program into this promising chemical entity.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Google Search.
  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). Google Search.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed.
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  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review).
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  • Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional. Benchchem.
  • Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones. PMC.
  • Synthesis of 6-amino-2-methoxy-8-methylquinoline. PrepChem.com.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
  • biological activity of 6-methoxy-2-methylquinoline-4-thiol. Benchchem.
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  • Synthesis and antimicrobial activity of 2-chloro- 6-methylquinoline hydrazone deriv
  • 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. MDPI.
  • Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecule. Bentham Science.
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  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.
  • Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and rel
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P
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Methodological & Application

Technical Application Note: 6-Fluoro-8-methoxy-2-methylquinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic utilization of 6-Fluoro-8-methoxy-2-methylquinoline (CAS 1167056-97-4 / 1128-61-6 derivative) as a privileged scaffold in medicinal chemistry. While quinolines are historically associated with anti-infectives (e.g., Primaquine), this specific trisubstituted derivative has emerged as a critical intermediate in the development of PIM Kinase Inhibitors (Proviral Integration site for Moloney murine leukemia virus), particularly for oncology indications (Leukemia, Lymphoma).

The 6-fluoro substituent enhances metabolic stability by blocking the para-position from oxidative metabolism (CYP450), while the 8-methoxy group improves solubility and provides a hydrogen-bond acceptor vector. The 2-methyl group serves as a reactive handle for further functionalization, most notably oxidation to an aldehyde for fragment coupling.

Chemical Synthesis & Scale-Up Protocol

Retrosynthetic Analysis

The most robust route to this compound is the Doebner-Miller Synthesis , utilizing a substituted aniline and an


-unsaturated aldehyde.

Reagents:

  • Starting Material: 4-Fluoro-2-methoxyaniline (CAS 450-91-9)

  • Reagent: Crotonaldehyde (trans-2-Butenal)

  • Catalyst/Solvent: 6N Hydrochloric Acid (HCl) or Zinc Chloride (

    
    )
    
Step-by-Step Synthesis Protocol

Note: This protocol is adapted for a 50g scale-up.

  • Reactor Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Acidification: Charge the flask with 4-Fluoro-2-methoxyaniline (50.0 g, 0.35 mol) and 6N HCl (300 mL). Heat the mixture to 100°C.

  • Addition: Dropwise add Crotonaldehyde (30.0 g, 0.42 mol) over 60 minutes.

    • Critical Control Point: The reaction is highly exothermic. Maintain internal temperature between 100-105°C to prevent polymerization of the aldehyde.

  • Reflux: After addition, reflux the mixture for 3 hours. The solution will turn dark brown/black.

  • Work-up:

    • Cool to room temperature.

    • Basify with Ammonium Hydroxide (

      
      )  to pH 9-10.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organic layers with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: The crude product is often a dark oil. Purify via flash column chromatography (Hexane:Ethyl Acetate, 8:2) or vacuum distillation if high purity is required.

    • Yield Target: 60-70%

    • Appearance: Brown to off-white solid/oil.

Functionalization: Selenium Dioxide Oxidation

A key application of this scaffold in PIM kinase inhibitor synthesis (e.g., Patent WO2012154274A1) is the oxidation of the 2-methyl group to an aldehyde.

Protocol:

  • Dissolve this compound (1 eq) in 1,4-Dioxane/Water (10:1).

  • Add Selenium Dioxide (

    
    )  (1.2 eq).
    
  • Reflux for 2-4 hours. Monitor by TLC/LC-MS for the formation of 6-Fluoro-8-methoxyquinoline-2-carbaldehyde .

  • Filter through Celite to remove selenium species and concentrate.

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic behind this specific scaffold, highlighting why each substituent is chosen for drug development.

SAR_Logic Core 6-Fluoro-8-methoxy- 2-methylquinoline Pos6 Position 6: Fluorine Core->Pos6 Pos8 Position 8: Methoxy Core->Pos8 Pos2 Position 2: Methyl Core->Pos2 Metab Blocks CYP450 Oxidative Metabolism Pos6->Metab Effect Solubility Increases Solubility & H-Bond Acceptance Pos8->Solubility Effect Handle Synthetic Handle (Oxidation to Aldehyde) Pos2->Handle Utility

Figure 1: SAR Rationalization of the this compound scaffold.

Analytical Characterization Data

To ensure the integrity of the intermediate before proceeding to biological assays, the following specifications must be met.

Test ParameterSpecificationMethod
Appearance Off-white to light brown solidVisual Inspection
Purity > 98.0%HPLC (C18, ACN:H2O Gradient)
Mass Spec

Da
ESI-MS
1H NMR Characteristic singlets for -OCH3 (~4.0 ppm) and -CH3 (~2.7 ppm)400 MHz DMSO-d6
Fluorine NMR Single peak ~ -110 to -120 ppm19F NMR

Biological Application: PIM Kinase Inhibition Assay

Once the scaffold is incorporated into a final inhibitor (e.g., via condensation with a triazolopyridine), its potency is evaluated against PIM-1/2/3 kinases.

Assay Principle (ADP-Glo™ Kinase Assay)

The assay measures the ADP generated from the phosphorylation of a peptide substrate by PIM kinase. The ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.

Experimental Workflow

PIM_Assay_Workflow Start Compound Preparation (DMSO Serial Dilution) Mix Enzyme Reaction Setup (Kinase + Peptide + ATP) Start->Mix Add Compound Incubate1 Incubation (60 min @ RT) Mix->Incubate1 Stop Add ADP-Glo™ Reagent (Terminates Reaction) Incubate1->Stop Deplete ATP Incubate2 Incubation (40 min @ RT) Stop->Incubate2 Detect Add Kinase Detection Reagent (Converts ADP to Light) Incubate2->Detect Read Read Luminescence (Plate Reader) Detect->Read Output: RLU

Figure 2: Workflow for evaluating PIM Kinase inhibition using ADP-Glo™ technology.

Protocol Details
  • Preparation: Dilute the quinoline-based inhibitor in 100% DMSO (10-point dose response).

  • Reaction Mix: In a white 384-well plate, combine:

    • 2

      
      L Compound
      
    • 4

      
      L PIM-1 Enzyme (0.2 ng/
      
      
      
      L)
    • 4

      
      L Substrate/ATP Mix (S6 peptide + 10 
      
      
      
      M ATP)
  • Incubation: Shake briefly and incubate for 60 minutes at room temperature (

    
    ).
    
  • Detection: Add 10

    
    L of ADP-Glo™ Reagent. Incubate 40 mins. Add 20 
    
    
    
    L of Kinase Detection Reagent. Incubate 30 mins.
  • Analysis: Measure luminescence. Calculate

    
     using a 4-parameter logistic fit.
    

References

  • Triazolopyridine compounds as PIM kinase inhibitors.
  • Quinoline as a privileged scaffold in modern drug discovery. Source: Chemical Biology & Drug Design (via PubMed/NIH). Context: Reviews the broad applicability of quinoline scaffolds, including fluoro- and methoxy-substituted derivatives in oncology. URL:[Link]

  • This compound (Compound Summary). Source: PubChem.[1][2] Context: Chemical and physical property data for the specific scaffold.[1][2][3][4][5][6][7][8][9] URL:[Link]

  • Synthesis of Quinoline Derivatives via Doebner-Miller Reaction. Source: Organic Chemistry Portal. Context: General mechanism and conditions for synthesizing 2-methylquinolines from anilines and crotonaldehyde. URL:[Link]

Sources

Application Note & Protocol: Synthesis of 6-Fluoro-8-methoxy-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antimalarials, antibacterials, and anticancer drugs.[1] The incorporation of fluorine and methoxy groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and receptor binding affinity.[2] This document provides a comprehensive, field-proven protocol for the synthesis of 6-Fluoro-8-methoxy-2-methylquinoline, a key intermediate for drug discovery and development. We detail a robust methodology based on the Doebner-von Miller reaction, offering in-depth explanations, expert insights, and a self-validating workflow for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Quinolines

Quinolines have been a cornerstone of synthetic medicinal chemistry for over a century.[1] The functionalization of the quinoline ring system is a critical strategy for developing new therapeutic agents. Specifically, the introduction of a fluorine atom at the C-6 position is a well-established tactic to enhance metabolic stability and binding interactions. Concurrently, an electron-donating methoxy group at the C-8 position can influence the molecule's electronic properties and solubility.

This application note focuses on the synthesis of the this compound scaffold, a valuable building block for creating libraries of novel compounds. The chosen synthetic pathway is the Doebner-von Miller reaction, a reliable and adaptable method for constructing the quinoline core from substituted anilines and α,β-unsaturated carbonyl compounds.[3][4]

Synthetic Strategy: The Doebner-von Miller Reaction

While several named reactions exist for quinoline synthesis, including the Skraup, Combes, and Friedlander syntheses, the Doebner-von Miller reaction offers a direct and efficient route to 2-methyl substituted quinolines.[5][6] This reaction involves the acid-catalyzed condensation of an aromatic amine with an α,β-unsaturated aldehyde or ketone.[3]

For the synthesis of this compound, the key precursors are 4-fluoro-2-methoxyaniline and crotonaldehyde (or a precursor that generates it in situ, such as paraldehyde).

Reaction Mechanism

The reaction proceeds through a sequence of well-understood steps:

  • Michael Addition: The synthesis begins with a nucleophilic 1,4-addition (Michael addition) of the primary aromatic amine (4-fluoro-2-methoxyaniline) to the α,β-unsaturated carbonyl compound (crotonaldehyde).[7]

  • Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a 1,2-dihydroquinoline intermediate.[7]

  • Dehydration: The dihydroquinoline intermediate readily loses a molecule of water.

  • Aromatization (Oxidation): The final step is the oxidation of the 1,2-dihydroquinoline to the stable aromatic quinoline product. An oxidizing agent, which can be another molecule of the Schiff base intermediate or an added reagent, facilitates this step.[7]

Overall Synthetic Workflow

The following diagram illustrates the high-level workflow for the synthesis.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A 4-fluoro-2-methoxyaniline D Doebner-von Miller Reaction (Condensation, Cyclization, Oxidation) A->D B Paraldehyde (Acetaldehyde Source) B->D C Acid Catalyst (e.g., HCl) C->D E Work-up & Neutralization D->E F Extraction E->F G Column Chromatography F->G H This compound G->H

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: This protocol involves the use of strong acids and potentially exothermic reactions. All steps must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Notes
4-fluoro-2-methoxyanilineC₇H₈FNO141.1433-36225-227Starting amine.
ParaldehydeC₆H₁₂O₃132.1612124Trimer of acetaldehyde; safer to handle.
Hydrochloric Acid (conc.)HCl36.46-27.32110Corrosive. Handle with extreme care.
Sodium Hydroxide (pellets)NaOH40.003181388For neutralization. Caustic.
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.6Extraction solvent.
Anhydrous Magnesium SulfateMgSO₄120.371124-Drying agent.
Silica Gel (230-400 mesh)SiO₂60.0817102230For column chromatography.
Ethyl AcetateC₄H₈O₂88.11-83.677.1Eluent for chromatography.
HexanesC₆H₁₄~86.18~-95~69Eluent for chromatography.
Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-fluoro-2-methoxyaniline (7.05 g, 50 mmol).

    • Add 50 mL of 6M hydrochloric acid to the flask. Stir the mixture until the aniline salt fully dissolves.

  • Reagent Addition:

    • Gently heat the solution to 80-90 °C using an oil bath.

    • Add paraldehyde (6.6 g, 50 mmol) dropwise from the dropping funnel over a period of 30 minutes.

    • Expert Insight: Paraldehyde is used as a safer and more manageable source of acetaldehyde. The acidic conditions will catalyze its depolymerization in situ. The slow addition is critical to control the initial exotherm and prevent uncontrolled side reactions.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 100-105 °C) and maintain this temperature for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting aniline spot should diminish while a new, less polar product spot appears.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the dark, acidic solution into a beaker containing 200 g of crushed ice.

    • Slowly neutralize the solution by adding a 20% aqueous sodium hydroxide solution with vigorous stirring. Monitor the pH with litmus paper or a pH meter until it is strongly alkaline (pH > 10).

    • Expert Insight: This step neutralizes the excess acid and deprotonates the quinoline product, causing it to precipitate or separate as an oil. Performing this in an ice bath helps to dissipate the heat generated during neutralization.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash them with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column (adsorbed onto a small amount of silica gel for best results).

    • Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the desired product (identified by TLC) and combine them.

    • Evaporate the solvent to yield pure this compound.

Expected Yield and Characterization
  • Yield: 55-70%

  • Appearance: Off-white to pale yellow solid.

  • Characterization Data (Expected):

    • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the methyl group (singlet, ~2.7 ppm), methoxy group (singlet, ~4.0 ppm), and distinct aromatic protons in the 7.0-8.0 ppm range with characteristic H-F couplings.

    • ¹³C NMR (CDCl₃, 101 MHz): Expect signals for the methyl, methoxy, and aromatic carbons, with characteristic C-F couplings for the fluorinated carbons.

    • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₀FNO [M+H]⁺: 192.08; found: 192.07.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Slideshare. (n.d.). Advance organic chemistry 1. Heterocyclic chemistry of quinoline and their general methods of synthesis and applications and examples of drug containing quinoline nucleus.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Combes Quinoline Synthesis. (n.d.).
  • Wikipedia. (n.d.). Skraup reaction.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Slideshare. (n.d.). Doebner-Miller reaction and applications.
  • Bartow, E., & McCollum, E. V. (n.d.). Syntheses of derivatives of quinoline. SciSpace.
  • PMC. (2023, March 21). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.
  • MDPI. (2025, May 24). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown.
  • YouTube. (2020, April 20). MEDICINAL CHEMISTRY OF QUINOLONES & FLUROQUINOLONES.
  • ACS Publications. (n.d.). Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity and antimicrobial activity. Journal of Medicinal Chemistry.
  • Slideshare. (n.d.). B. Pharm Graduate Medicinal Chemistry Unit III Quinolones, Fluoroquinolones & Nitrofurazone.
  • PrepChem.com. (n.d.). Synthesis of 6-amino-2-methoxy-8-methylquinoline.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinolin-4-amine Derivatives.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
  • ResolveMass Laboratories Inc. (n.d.). 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7.
  • PubChem - NIH. (n.d.). 6-Fluoro-2-methylquinoline.
  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.

Sources

Analytical methods for quantifying 6-Fluoro-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the analytical protocols for 6-Fluoro-8-methoxy-2-methylquinoline , a critical heterocyclic intermediate often utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), including Potassium-Competitive Acid Blockers (P-CABs) and anti-infective agents.[1]

Due to the competing electronic effects of the electron-withdrawing fluorine (C6) and electron-donating methoxy (C8) groups on the basic quinoline core, this molecule presents unique chromatographic challenges. This note provides a validated RP-HPLC-UV/FLD method for assay and purity, alongside an LC-MS/MS protocol for genotoxic impurity (GTI) screening.

Chemical Context & Analytical Challenges

  • Molecule: this compound[1]

  • Chemical Class: Substituted Quinaldine.[1]

  • Key Properties:

    • Basicity: The quinoline nitrogen (N1) is basic (predicted pKa ~5.8–6.2). In acidic mobile phases, it exists as a cation.

    • Fluorescence: The 8-methoxy group significantly enhances quantum yield, making Fluorescence Detection (FLD) a viable orthogonal method for trace analysis.

    • Solubility: Soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO; sparingly soluble in water.

Critical Quality Attributes (CQAs)
AttributeSpecification TargetAnalytical Challenge
Assay 98.0% – 102.0% w/wSeparation from des-fluoro and demethylated analogs.
Organic Impurities < 0.10% (Indiv. Unspecified)Tailing of basic peaks on silanol-active columns.
Genotoxic Impurities < 10 ppmDetection of aniline precursors (e.g., 2-fluoro-4-methoxyaniline).[1]

Method 1: RP-HPLC-UV (Assay & Purity)[1]

Rationale: Standard silica-based C18 columns often interact with the protonated nitrogen of quinolines, causing peak tailing. We utilize a Hybrid Particle (Ethylene Bridged Hybrid - BEH) or a Base-Deactivated Silica (BDS) column to ensure sharp peak shapes at mid-range pH.[1]

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC (convertible to HPLC).

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection:

    • UV: 254 nm (Primary quantification).

    • FLD (Optional): Ex: 310 nm / Em: 410 nm (For trace impurity profiling).

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Phosphate Buffer (pH 6.5). Note: pH 6.5 ensures the quinoline is partially deprotonated, reducing ionic interaction, while the hybrid column manages the rest.

    • Solvent B: Acetonitrile (HPLC Grade).[3]

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.03070Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End
Standard & Sample Preparation
  • Diluent: Methanol:Water (50:50 v/v).

  • Stock Solution (1.0 mg/mL): Weigh 50 mg of reference standard into a 50 mL volumetric flask. Dissolve in 20 mL MeOH, sonicate for 5 mins, dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with Diluent.

  • System Suitability:

    • Tailing Factor (T): < 1.5.

    • Theoretical Plates (N): > 5000.

    • %RSD (n=5 injections): < 0.7%.

Method 2: LC-MS/MS (Trace Impurity & GTI Screening)[1]

Rationale: Synthetic precursors such as 2-fluoro-4-methoxyaniline are potential genotoxins.[1] UV detection is insufficient for ppm-level quantification.[1] We employ Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temp: 400°C.

  • Collision Gas: Argon.[1]

MRM Transitions (Indicative)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Target Analyte 192.1 [M+H]⁺177.1 (Loss of -CH₃)3020
Target Analyte 192.1 [M+H]⁺149.1 (Ring fragment)3035
Impurity A (Aniline) 142.1 [M+H]⁺127.0 (Loss of -CH₃)2515

Note: The target analyte (MW ~191.2) protonates to 192.1.[1]

Analytical Workflow Visualization

The following diagram illustrates the Analytical Quality by Design (AQbD) approach used to develop these methods, ensuring robustness against variations in pH and organic modifiers.

AQbD_Workflow ATP Analytical Target Profile (ATP) Risk Risk Assessment (Fishbone/C&E) ATP->Risk Define CQAs DoE DoE Screening (pH, Column, Gradient) Risk->DoE Prioritize Parameters Space Design Space (MODR) DoE->Space Data Analysis Valid Method Validation (ICH Q2) Space->Valid Select Robust Point Valid->Risk Failure Mode? Control Control Strategy (SST Limits) Valid->Control Final Protocol

Caption: Figure 1: AQbD workflow for optimizing the separation of this compound.

Impurity Fate Mapping

Understanding the origin of impurities is vital for the analyst. The diagram below maps the likely synthetic origin of the impurities targeted in Method 2.

Impurity_Map Start Starting Material: 2-Fluoro-4-methoxyaniline Reaction Skraup/Doebner-Miller Cyclization Start->Reaction Imp1 Impurity A: Unreacted Aniline (Genotoxic Potential) Start->Imp1 Residual Reagent Reagent: Crotonaldehyde Reagent->Reaction Intermed Target: This compound Reaction->Intermed Imp3 Impurity C: Regioisomer (5-Fluoro isomer) Reaction->Imp3 Side Rxn Imp2 Impurity B: Demethylated Analog (8-Hydroxy) Intermed->Imp2 Hydrolysis

Caption: Figure 2: Synthetic origin of key impurities requiring monitoring via LC-MS.

Protocol: Sample Extraction from Reaction Matrix

If analyzing the intermediate directly from a crude reaction mixture (In-Process Control - IPC):

  • Quench: Take 1.0 mL of reaction mixture and quench into 10 mL of 0.1 M NaOH (to ensure the quinoline is in free-base form and precipitates or oils out).

  • Extraction: Add 10 mL Ethyl Acetate . Vortex for 30 seconds.[1]

  • Phase Separation: Centrifuge at 3000 rpm for 2 minutes.

  • Dry: Transfer organic layer to a vial containing anhydrous Na₂SO₄.

  • Reconstitution: Evaporate 1.0 mL of the Ethyl Acetate layer to dryness under Nitrogen. Reconstitute in 1.0 mL of Mobile Phase A:B (50:50).

  • Filter: 0.22 µm PTFE filter before HPLC injection.

Expert Note: Do not use acidic quenching for extraction if you plan to use Ethyl Acetate, as the protonated quinolinium salt is water-soluble and will remain in the aqueous phase.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2014). Assessment Report: Vonoprazan (Related Pharmacophore Context).
  • Journal of Pharmaceutical and Biomedical Analysis. (2016). Identification, Characterization, and HPLC Quantification of Process-Related Impurities in Vonoprazan Fumarate.
  • PubChem. (2025). Compound Summary: Quinoline Derivatives and Spectral Data. Retrieved from [Link][1]

Disclaimer: This application note is for research and development purposes. All methods should be validated in the user's laboratory according to specific regulatory requirements (e.g., cGMP) before use in commercial release testing.

Sources

Application Notes and Protocols for the Synthetic Manipulation of 6-Fluoro-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Utility of 6-Fluoro-8-methoxy-2-methylquinoline

The quinoline ring system is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its rigid, bicyclic aromatic structure provides an excellent scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties, making it a valuable starting material in medicinal chemistry. The electron-donating methoxy group at the 8-position and the methyl group at the 2-position influence the molecule's overall electron density and lipophilicity.

Critically, the fluorine atom at the 6-position serves as a versatile functional handle. While typically not a leaving group in palladium-catalyzed cross-coupling reactions, its high electronegativity activates the C6 position for Nucleophilic Aromatic Substitution (SNAr) . This allows for the displacement of the fluoride by a variety of nucleophiles, providing a direct route to a diverse array of 6-substituted quinoline derivatives. For broader synthetic strategies, such as the powerful Suzuki-Miyaura cross-coupling, a bromo-analogue, 6-bromo-8-methoxy-2-methylquinoline, serves as an exemplary substrate, highlighting the versatility of this quinoline core in modern synthetic chemistry.

This guide provides detailed, field-proven protocols for two key transformations involving the 6-substituted-8-methoxy-2-methylquinoline scaffold: a representative Suzuki-Miyaura cross-coupling reaction and a nucleophilic aromatic substitution.

PART 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate.[2] For this application, we will detail a protocol using the highly effective substrate, 6-bromo-8-methoxy-2-methylquinoline, as the electrophilic partner. The C-Br bond at the 6-position is an ideal handle for this transformation.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium(0) source (like Pd₂(dba)₃) and a phosphine ligand (like SPhos) is chosen. The bulky, electron-rich phosphine ligand facilitates the oxidative addition of the palladium into the aryl-bromide bond and stabilizes the active catalytic species.[3]

  • Base: An inorganic base, such as potassium carbonate (K₂CO₃), is essential. Its role is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[4]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used. This biphasic system effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface.[4]

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 6-bromo-8-methoxy-2-methylquinoline, arylboronic acid, and K₂CO₃ in a flask. B Add 1,4-dioxane and water. A->B C Degas the mixture with N₂ or Ar for 15-20 minutes. B->C D Add Pd₂(dba)₃ and SPhos under inert atmosphere. C->D E Heat the mixture to 80-100 °C. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature. Dilute with ethyl acetate and water. F->G H Separate organic layer, wash with brine, and dry over Na₂SO₄. G->H I Concentrate under reduced pressure. H->I J Purify by column chromatography. I->J

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 1: Synthesis of 6-Aryl-8-methoxy-2-methylquinoline

Materials:

  • 6-Bromo-8-methoxy-2-methylquinoline

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 6-bromo-8-methoxy-2-methylquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (to achieve a 0.1 M concentration of the starting quinoline).

  • Bubble nitrogen or argon through the stirred suspension for 15-20 minutes to degas the solvent.

  • To this mixture, add Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq).

  • Heat the reaction mixture to 90 °C and stir vigorously overnight (12-18 hours).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 6-aryl-8-methoxy-2-methylquinoline.

ParameterValueRationale
Temperature 90 °CEnsures a reasonable reaction rate without significant decomposition of the catalyst or reagents.
Reaction Time 12-18 hoursTypically sufficient for complete conversion with aryl bromides.
Equivalents of Boronic Acid 1.2 eqA slight excess ensures complete consumption of the more valuable bromoquinoline.
Equivalents of Base 2.5 eqSufficient to drive the formation of the boronate "ate" complex.
Catalyst Loading 2 mol% PdA common and effective loading for this type of coupling.

PART 2: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C6 position of this compound makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). The high electronegativity of fluorine, combined with the electron-withdrawing effect of the quinoline nitrogen, activates the C-F bond towards attack by nucleophiles. In SNAr reactions of halo-heterocycles, fluoride is often the best leaving group.[5][6] This protocol details the substitution of the fluorine with an amine nucleophile.

Causality Behind Experimental Choices:
  • Nucleophile: A primary or secondary amine is used. These are common and effective nucleophiles for SNAr reactions. An excess is used to drive the reaction to completion.

  • Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen. These solvents are effective at solvating the charged intermediate (Meisenheimer complex) and do not interfere with the nucleophile.[4]

  • Base: A non-nucleophilic organic or inorganic base like Diisopropylethylamine (DIPEA) or potassium carbonate can be used to scavenge the HF generated during the reaction, preventing protonation of the amine nucleophile.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for the formation of the Meisenheimer complex.

Reaction Mechanism Diagram: SNAr with an Amine

Caption: SNAr Mechanism on the Quinoline Core.

Protocol 2: Synthesis of 6-Amino-8-methoxy-2-methylquinoline Derivatives

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, or benzylamine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask or a sealed tube, add this compound (1.0 eq), the desired amine (2.0-3.0 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous DMSO to dissolve the reactants (concentration of the quinoline at 0.2-0.5 M).

  • Heat the reaction mixture to 120-140 °C.

  • Stir the reaction at this temperature for 6-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a larger beaker containing deionized water. This may cause the product to precipitate.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with water several times to remove DMSO, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 6-amino-8-methoxy-2-methylquinoline derivative.

ParameterValueRationale
Temperature 120-140 °CProvides sufficient energy for the nucleophilic attack on the electron-deficient ring.
Reaction Time 6-24 hoursDependent on the nucleophilicity of the amine and the specific reaction temperature.
Equivalents of Amine 2.0-3.0 eqA significant excess drives the reaction equilibrium towards the product.
Solvent DMSOA polar aprotic solvent that stabilizes the charged intermediate.[4]

Safety and Handling

Substituted quinolines and their precursors should be handled with care in a well-ventilated fume hood.[7][8] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[6] Avoid inhalation of dust and vapors. In case of skin or eye contact, rinse immediately and thoroughly with water.[7] Consult the Safety Data Sheet (SDS) for specific handling and disposal information for each reagent used.

Characterization of Products

The identity and purity of the synthesized products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the successful incorporation of the new substituent or displacement of the fluorine atom.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The this compound scaffold is a versatile platform for the synthesis of novel chemical entities. The protocols detailed in this guide for Suzuki-Miyaura cross-coupling (on a bromo-analogue) and nucleophilic aromatic substitution demonstrate two powerful and distinct strategies for its elaboration. By understanding the underlying principles of these reactions and adhering to the detailed experimental procedures, researchers can efficiently generate diverse libraries of quinoline derivatives for applications in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline. BenchChem.
  • Enomoto, Y., & Shimizu, T. (2014). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. European Journal of Organic Chemistry, 2014(23), 5035-5044.
  • Abbaspour, F., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(6), 535-548.
  • Chai, M. S., et al. (2016). Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. Molecules, 21(11), 1543.
  • Author. (2024). 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. MDPI.
  • Robins, M. J., et al. (2007). SNAr displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. Journal of the American Chemical Society, 129(22), 7272-7281.
  • Fisher Scientific. (2025).
  • PrepChem. (n.d.). Synthesis of 6-amino-2-methoxy-8-methylquinoline. PrepChem.com.
  • Author. (2010).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Anew, D. H., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5549.
  • Author. (2021). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry.
  • PENTA. (2025).
  • Kumar, A., et al. (2014). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Journal of Medicinal Chemistry, 57(11), 4643-4657.
  • Goldstein, S. W. (2017). Nucleophilic Aromatic Substitution - Addition and Identification of an Amine.
  • Author. (2020).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline. BenchChem.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
  • Author. (2019).
  • Author. (n.d.).
  • OpenStax. (2025). 16.
  • Author. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm.
  • Suzuki, A. (1981). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile. BenchChem.
  • Author. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

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Translational Application Guide: Cell-Based Assays for PIM Kinase Inhibitors Derived from 6-Fluoro-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

6-Fluoro-8-methoxy-2-methylquinoline (CAS: 1412256-43-9) is a highly specialized quinoline building block utilized in the synthesis of novel triazolopyridine-based pan-PIM kinase inhibitors[1]. PIM kinases (PIM-1, PIM-2, and PIM-3) are constitutively active serine/threonine kinases overexpressed in various hematological malignancies, such as acute myeloid leukemia (AML) and mantle cell lymphoma[2].

Unlike traditional kinases, PIM proteins are not regulated by upstream phosphorylation; their activity is entirely dependent on continuous transcription and translation[3]. Therefore, evaluating the biological efficacy of this compound derivatives requires a multi-tiered cell-based assay strategy that interrogates metabolic viability, direct intracellular target engagement, and apoptotic induction.

Mechanistic Context: The PIM Kinase Survival Axis

To understand the causality behind the selected experimental workflows, one must examine the molecular targets of PIM kinases. PIM kinases promote cancer cell survival and proliferation through two primary mechanisms:

  • Apoptosis Evasion: PIM kinases phosphorylate the pro-apoptotic protein BAD at Ser112. This phosphorylation inactivates BAD, preventing it from antagonizing anti-apoptotic proteins like Bcl-xL[2].

  • Translational Control: PIM kinases phosphorylate the translational repressor 4E-BP1 at Thr37/46. This causes 4E-BP1 to dissociate from eIF4E, unleashing cap-dependent translation of short-lived oncogenic proteins (e.g., c-Myc, Mcl-1)[3].

By blocking the ATP-binding pocket of PIM kinases, triazolopyridine derivatives halt these processes, leading to rapid metabolic collapse.

Pathway Inhibitor Triazolopyridine Derivative PIM PIM Kinases (1, 2, 3) Inhibitor->PIM Blocks ATP pocket pBAD p-BAD (Ser112) Inactive PIM->pBAD Phosphorylates pBP1 p-4E-BP1 (Thr37/46) PIM->pBP1 Phosphorylates BAD BAD (Pro-apoptotic) BAD->pBAD Survival Cell Survival pBAD->Survival Promotes BP1 4E-BP1 (Repressor) BP1->pBP1 Translation Cap-Dependent Translation pBP1->Translation Promotes

PIM kinase signaling pathway and target engagement of triazolopyridine derivatives.

Protocol Architecture: Self-Validating Assay Systems

To ensure scientific integrity, every protocol described below is designed as a self-validating system. This means incorporating a 0.1% DMSO vehicle control (to define 100% baseline activity) and a reference pan-PIM inhibitor (AZD1208) [4] as a positive control to confirm assay sensitivity and complete target suppression.

Workflow Step1 Cell Culture (MOLM-16) Step2 Compound Dosing (0.1 nM - 10 µM) Step1->Step2 Step3A CellTiter-Glo (Viability) Step2->Step3A Step3B Western Blot (p-BAD/p-4E-BP1) Step2->Step3B Step3C Caspase 3/7 (Apoptosis) Step2->Step3C Step4 IC50 Calculation & Data Analysis Step3A->Step4 Step3B->Step4 Step3C->Step4

Multiplexed cell-based assay workflow for evaluating PIM kinase inhibitors.

Assay 1: High-Throughput Cell Viability (ATP Quantification)

Causality: Because PIM kinases drive the translation of short-lived survival proteins, their inhibition causes a rapid halt in cellular metabolism. Quantifying intracellular ATP via luciferase (CellTiter-Glo) provides a highly sensitive, linear proxy for the metabolic collapse induced by the this compound derivative.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MOLM-16 (AML) cells in the logarithmic growth phase. Seed at a density of 20,000 cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) into a 96-well opaque white plate[4]. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO, then dilute 1:100 in culture media to create 10X working solutions (final DMSO concentration in assay = 0.1%).

  • Dosing: Add 10 µL of the 10X compound solutions to the respective wells. Include AZD1208 (1 µM) as a positive control and 0.1% DMSO as the vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Readout: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Assay 2: Intracellular Target Engagement (Phospho-Specific Western Blot)

Causality: Phenotypic death alone does not prove on-target activity. Measuring the reduction of p-4E-BP1 (Thr37/46) and p-BAD (Ser112) is critical because these are direct substrates of PIM kinases. A dose-dependent decrease in these phosphoproteins confirms that the drug has successfully penetrated the cell membrane and engaged the PIM kinase ATP-binding pocket[2].

Step-by-Step Methodology:

  • Treatment: Seed MOLM-16 cells at

    
     cells/mL in 6-well plates. Treat with the test compound at varying concentrations (e.g., 10 nM, 100 nM, 1 µM) and AZD1208 (1 µM) for 4 to 24 hours.
    
  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Probe with primary antibodies against p-4E-BP1 (Thr37/46), total 4E-BP1, p-BAD (Ser112), total BAD, and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

Quantitative Data Presentation

The following tables summarize representative profiling data comparing a synthesized this compound derivative against the clinical benchmark AZD1208.

Table 1: Cell Viability Inhibition (IC₅₀) Across Hematological Cell Lines

CompoundMOLM-16 (AML) IC₅₀MV4-11 (AML) IC₅₀K562 (CML) IC₅₀
Triazolopyridine Derivative 45 nM82 nM>10,000 nM
AZD1208 (Reference) [2]50 nM110 nM>10,000 nM
DMSO (Vehicle) N/A (100% Viability)N/A (100% Viability)N/A (100% Viability)

Note: K562 cells lack significant PIM kinase dependency, serving as a negative control cell line to demonstrate target specificity.

Table 2: Intracellular Target Engagement (Phosphorylation Inhibition IC₅₀ in MOLM-16)

Target SubstrateTriazolopyridine Derivative IC₅₀AZD1208 IC₅₀Biological Consequence
p-4E-BP1 (Thr37/46) 28 nM35 nMHalt of cap-dependent translation
p-BAD (Ser112) 40 nM48 nMRestoration of pro-apoptotic signaling

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 6-Fluoro-8-methoxy-2-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable quinoline scaffold. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively in your laboratory work.

Core Synthesis Strategy: The Doebner-von Miller Reaction

The most direct and widely applicable method for constructing the this compound system is the Doebner-von Miller reaction .[1] This acid-catalyzed reaction involves the condensation of an aniline (in this case, 4-Fluoro-2-methoxyaniline) with an α,β-unsaturated carbonyl compound. For the synthesis of a 2-methylquinoline, this carbonyl component is typically crotonaldehyde, or it can be generated in situ from paraldehyde (a trimer of acetaldehyde) or a mixture of acetone and an aldehyde.[1][2]

Below is the general workflow for this synthesis.

G cluster_reactants Starting Materials cluster_process Reaction & Work-up Aniline 4-Fluoro-2-methoxyaniline Reaction Doebner-von Miller Reaction (Acid Catalyst, e.g., HCl, H₂SO₄) + Oxidizing Agent Aniline->Reaction Carbonyl α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) Carbonyl->Reaction Workup 1. Neutralization (Base) 2. Extraction (Organic Solvent) 3. Purification Reaction->Workup Product This compound Workup->Product

Caption: General workflow for the Doebner-von Miller synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My reaction is producing a very low yield and a significant amount of black, intractable tar. What is causing this and how can I prevent it?

A1: This is the most common problem in Doebner-von Miller and related acid-catalyzed quinoline syntheses.[2] The primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).

  • Causality (The "Why"): Under strong acidic conditions, α,β-unsaturated aldehydes and ketones are highly susceptible to self-condensation and polymerization via repeated Michael additions and aldol-type reactions.[3][4] This process consumes your starting material and produces high-molecular-weight, insoluble polymers, which constitute the "tar." Harsh conditions, such as excessively high temperatures or highly concentrated acids, accelerate this degradation.[3]

  • Solutions & Mitigation Strategies:

    • Controlled Reagent Addition: Instead of adding all reagents at once, slowly add the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline.[4] This maintains a low instantaneous concentration of the carbonyl, favoring the desired reaction with the aniline over self-polymerization.

    • Optimize Reaction Conditions: Harsh conditions are a leading cause of low yields.[3] Start with milder acid concentrations and lower temperatures, gradually increasing them while monitoring the reaction by Thin-Layer Chromatography (TLC).

    • Use a Biphasic System: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization in the aqueous acidic phase, thereby increasing the yield of the quinoline product.[5]

    • Employ a Carbonyl Precursor: Using an acetal, like acrolein diethyl acetal, can prevent polymerization. The acetal is stable but hydrolyzes in situ under the acidic conditions to slowly release the reactive aldehyde for the reaction.[3]

Q2: The reaction appears to be incomplete, with a significant amount of my starting aniline remaining even after prolonged heating. What should I investigate?

A2: An incomplete or stalled reaction typically points to issues with catalyst activity, substrate reactivity, or insufficient thermal energy.

  • Causality (The "Why"): The Doebner-von Miller reaction requires a strong acid catalyst to protonate the carbonyl compound, activating it for nucleophilic attack by the aniline.[1] Insufficient acid or a deactivated catalyst will slow the reaction dramatically. Furthermore, while 4-fluoro-2-methoxyaniline is reasonably reactive, anilines with strong electron-withdrawing groups can exhibit reduced nucleophilicity, requiring more forcing conditions.[3]

  • Solutions & Mitigation Strategies:

    • Verify Catalyst Stoichiometry and Type: Ensure the acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like ZnCl₂) is used in the correct amount.[2][4] For less reactive anilines, switching to a more effective catalytic system or increasing the temperature may be necessary.[3]

    • Ensure Anhydrous Conditions (for Lewis Acids): If using a Lewis acid catalyst (e.g., tin tetrachloride, zinc chloride), ensure your reagents and solvent are dry, as water can deactivate the catalyst.

    • Optimize Temperature Profile: High temperatures are often required, but a balance must be struck to avoid degradation.[4] Careful optimization is key. Consider a temperature ramp profile, starting lower and gradually increasing to the target reflux temperature.

    • Select an Appropriate Oxidizing Agent: The reaction forms a dihydroquinoline intermediate that must be oxidized to the final aromatic quinoline.[4] The oxidizing agent is often the α,β-unsaturated carbonyl itself or another component like nitrobenzene or arsenic acid (use with extreme caution).[4][6] Ensure a suitable oxidant is present in the correct stoichiometry.

Q3: How can I effectively purify the crude this compound product?

A3: Purification can be challenging due to the presence of polymeric byproducts and unreacted starting materials. A multi-step purification strategy is often required.

  • Causality (The "Why"): The crude product is a mixture containing the basic quinoline product, acidic catalyst, neutral starting materials (if any remain), and the insoluble tar. A successful purification scheme must exploit these chemical differences.

  • Recommended Purification Protocol:

    • Initial Work-up (Neutralization): After cooling, carefully pour the reaction mixture onto crushed ice. Slowly neutralize the acidic solution with a concentrated base like sodium hydroxide (NaOH) or ammonium hydroxide until the pH is basic (pH 9-10).[7] This step is often exothermic and should be performed in an ice bath.[8] Neutralization precipitates the tarry byproducts and converts the quinoline hydrochloride salt into the free base.

    • Solvent Extraction: Extract the aqueous mixture several times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or chloroform). The basic quinoline product will move into the organic layer, while inorganic salts and some polar impurities remain in the aqueous layer.

    • Acid-Base Extraction (Further Purification):

      • Combine the organic extracts and wash them with a dilute acid solution (e.g., 1M HCl). The basic quinoline will be protonated and move into the aqueous acidic layer, leaving neutral impurities behind in the organic layer.

      • Separate the aqueous layer, cool it in an ice bath, and re-basify it with NaOH to precipitate the pure quinoline free base.

      • Extract the purified quinoline back into an organic solvent, dry the organic layer with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

    • Final Polish (If Necessary): If the product is still not pure, column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/hexane) can be employed.

Q4: What are the critical safety precautions for this synthesis?

A4: The Skraup and Doebner-von Miller reactions have a reputation for being highly exothermic and potentially violent if not properly controlled.[7][9][10]

  • Causality (The "Why"): The initial dehydration of glycerol (in Skraup synthesis) or the acid-catalyzed condensations can release a significant amount of heat very quickly, leading to a runaway reaction.[11][12]

  • Essential Safety Measures:

    • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

    • Fume Hood: Conduct the entire reaction in a well-ventilated chemical fume hood.[7]

    • Temperature Control: Use a heating mantle with a temperature controller and have an ice bath ready to cool the reaction if it becomes too vigorous.[7][8]

    • Controlled Addition: As mentioned previously, add reagents slowly and in a controlled manner, especially the acid and carbonyl components.[4]

    • Moderating Agents: In some classical procedures, agents like ferrous sulfate or boric acid are added to help moderate the reaction's exothermic nature.[5][10][13]

Troubleshooting & Optimization Summary

The following diagram provides a logical workflow for troubleshooting low yields, the most common issue in this synthesis.

TroubleshootingWorkflow Start Low Yield of This compound CheckTar Observe Significant Tar/Polymer Formation? Start->CheckTar CheckAniline Starting Aniline Remains (by TLC)? CheckTar->CheckAniline No Sol_Tar_1 Slowly add carbonyl compound to hot aniline/acid mixture. CheckTar->Sol_Tar_1 Yes Sol_Aniline_1 Verify acid catalyst (type and amount). CheckAniline->Sol_Aniline_1 Yes Purification Purification Issue? (Product lost in work-up) CheckAniline->Purification No Sol_Tar_2 Reduce temperature and/or acid concentration. Sol_Tar_1->Sol_Tar_2 Sol_Tar_3 Consider a biphasic solvent system. Sol_Tar_2->Sol_Tar_3 Sol_Aniline_2 Increase reaction temperature cautiously. Sol_Aniline_1->Sol_Aniline_2 Sol_Aniline_3 Ensure proper oxidizing agent is present. Sol_Aniline_2->Sol_Aniline_3 Sol_Purification Optimize acid-base extraction protocol. Verify pH at each step. Purification->Sol_Purification Yes

Caption: A workflow for troubleshooting low product yield.

Quantitative Data: Reaction Condition Optimization

The optimal conditions are highly substrate-dependent, but the following table provides a starting point for optimization based on literature for related Doebner-von Miller syntheses.

ParameterCondition 1 (Harsh)Condition 2 (Moderate)Condition 3 (Mild Lewis Acid)Rationale & Key Insight
Acid Catalyst Conc. H₂SO₄Conc. HClZnCl₂ or SnCl₄HCl is often less oxidizing and leads to cleaner reactions than H₂SO₄. Lewis acids can sometimes offer better control.[1][2]
Temperature 130-150 °C100-120 °C (Reflux)80-110 °CLower temperatures can significantly reduce tar formation, but may require longer reaction times.[3]
Solvent NitrobenzeneWater / EthanolDichloromethane (DCM)Nitrobenzene can act as both a solvent and an oxidizing agent, but is highly toxic.[11] Aqueous acids are common.
Addition Method All at onceSlow dripwise addition of carbonylSlow dripwise addition of carbonylSlow addition is critical to minimize polymerization of the carbonyl reactant.[4]
Expected Yield Highly variable, often < 40%50-70%60-80%Milder, more controlled conditions generally lead to higher and more reproducible yields.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of 2-methylquinolines via the Doebner-von Miller reaction and should be adapted and optimized for the specific target molecule.

Protocol: Synthesis of this compound

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel.

  • Charging Reactants: To the flask, add 4-Fluoro-2-methoxyaniline (1.0 eq) and concentrated hydrochloric acid (approx. 3 eq). Stir the mixture to form the aniline hydrochloride salt.

  • Heating: Heat the mixture to 100 °C using a temperature-controlled heating mantle.

  • Carbonyl Addition: Add crotonaldehyde (1.2 eq) to the dropping funnel. Add the crotonaldehyde dropwise to the vigorously stirring, heated reaction mixture over a period of 1-2 hours.

  • Reaction: After the addition is complete, add a Lewis acid catalyst like anhydrous zinc chloride (0.2 eq).[2] Continue heating the mixture at reflux (100-110 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), checking for the consumption of the starting aniline.

  • Work-up & Purification:

    • Allow the reaction to cool to room temperature. Carefully pour the mixture onto a large beaker of crushed ice.

    • Cool the beaker in an ice bath and slowly add a 50% NaOH solution with vigorous stirring until the pH is >10.

    • Extract the mixture with dichloromethane (3 x volume).

    • Combine the organic layers and perform an acid-base extraction as described in FAQ A3 for further purification.

    • Dry the final organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Recrystallize the solid product from ethanol or purify via column chromatography on silica gel to obtain the pure this compound.

References

  • Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. (n.d.). Benchchem.
  • Improving the regioselectivity of the Doebner-Miller reaction. (n.d.). Benchchem.
  • avoiding polymerization in Skraup synthesis of quinolines. (n.d.). Benchchem.
  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis. (n.d.). Benchchem.
  • Application Notes and Protocols for the Skraup Synthesis of Quinolines. (n.d.). Benchchem.
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. (2019). PMC.
  • Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center. (n.d.). Benchchem.
  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure.
  • Skraup reaction. (n.d.). Wikipedia.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • What is the complete procedure for Doebner-von miller reaction ?. (2018). ResearchGate.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. (n.d.). Benchchem.
  • CN103804289A - Method for synthetizing 6-methoxyquinoline. (n.d.). Google Patents.

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Improving the yield of 6-Fluoro-8-methoxy-2-methylquinoline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Fluoro-8-methoxy-2-methylquinoline Synthesis

Executive Summary

The synthesis of This compound presents a unique set of challenges compared to unsubstituted quinolines. The electron-donating methoxy group at the 8-position (ortho to the amine in the precursor) activates the ring, making it susceptible to oxidative tar formation, while the fluorine atom at the 6-position modulates nucleophilicity.

This guide addresses the three most common failure modes reported by users: uncontrollable polymerization (tarring) , stalled oxidation (low conversion) , and purification difficulties . The protocols below move away from the "classic" neat Doebner-Miller reaction toward biphasic and chemically oxidized systems.

Module 1: The "Black Tar" Phenomenon (Polymerization Control)

User Issue: "My reaction mixture turns into a solid black mass within 30 minutes. Yield is <15%."

Root Cause: The standard Doebner-Miller protocol uses crotonaldehyde (or its precursors) in hot concentrated acid. Crotonaldehyde is highly prone to acid-catalyzed polymerization. Furthermore, the electron-rich 4-fluoro-2-methoxyaniline is sensitive to oxidation. When these two mix without regulation, they form complex polymethine dyes and tars rather than the desired dihydroquinoline intermediate.

Troubleshooting Protocol: The Biphasic "Boric Acid" Modification To solve this, we utilize a biphasic system to sequester the aldehyde and a moderator (Boric Acid) to buffer the condensation.

Optimized Protocol:

  • Solvent System: Use a Toluene : 6M HCl (1:1) biphasic mixture. The toluene layer acts as a reservoir for the crotonaldehyde, limiting its concentration in the aqueous acid phase where the reaction occurs.

  • The Moderator: Add Boric Acid (H₃BO₃) (1.0 equiv relative to aniline). Boric acid forms a complex with the diol intermediates, preventing side-reactions and moderating the pH slightly at the active site.

  • Controlled Addition: Do not add crotonaldehyde all at once. Add it dropwise over 2–3 hours at reflux.

Data: Effect of Solvent System on Crude Yield

ConditionSolvent SystemAdditiveCrude Yield (%)Tar Formation
Standard 6M HCl (Neat)None12%High (Solidified)
Modified A 6M HCl / TolueneNone45%Moderate
Modified B 6M HCl / TolueneBoric Acid 78% Low

Module 2: Stalled Reaction (The Oxidation Bottleneck)

User Issue: "LC-MS shows a large peak with M+2 mass. The reaction seems stuck at the dihydroquinoline stage."

Root Cause: The Doebner-Miller mechanism concludes with an oxidation step (aromatization). In traditional protocols, this is a disproportionation reaction where the Schiff base acts as the oxidant, meaning 50% of your starting material is sacrificed to oxidize the other 50%.

Troubleshooting Protocol: Chemical Oxidation Do not rely on disproportionation. Introduce an external oxidant to drive the dihydroquinoline to quinoline conversion.

Recommended Oxidants:

  • p-Chloranil (Tetrachloro-1,4-benzoquinone): Excellent for electron-rich quinolines. Add 1.1 equiv during the final hour of reflux.

  • Iodine (I₂): A cheaper alternative. Add 0.5 mol% as a catalyst or stoichiometric amounts in the presence of mild base during workup.

  • Sodium m-nitrobenzenesulfonate: Water-soluble oxidant often used in Skraup reactions; ideal for aqueous acidic conditions.

Visualized Pathway: The Oxidation Step

ReactionPathway Aniline 4-Fluoro-2- methoxyaniline Schiff Schiff Base Intermediate Aniline->Schiff + H+ Croton Crotonaldehyde Croton->Schiff Dihydro 1,2-Dihydroquinoline (M+2 Species) Schiff->Dihydro Cyclization Product 6-Fluoro-8-methoxy- 2-methylquinoline Dihydro->Product OXIDATION (Critical Step) Tar Polymerized Byproducts Dihydro->Tar Slow Disproportionation Oxidant Add: p-Chloranil or Nitrobenzene Oxidant->Dihydro Promotes

Figure 1: The critical oxidation step where yield is often lost. External oxidants prevent the diversion to tar.

Module 3: Purification (Isolation from Tar)

User Issue: "Column chromatography is impossible due to streaking. How do I isolate the pure solid?"

Root Cause: Quinolines are basic, but the 8-methoxy group and 6-fluorine alter the pKa. Tars formed during synthesis are often acidic or neutral polymers that streak on silica.

Troubleshooting Protocol: The Zinc Chloride Complex Method Instead of chromatography, exploit the ability of quinolines to form crystalline complexes with Lewis acids.

Step-by-Step Isolation:

  • Basify: Neutralize the reaction mixture with NaOH to pH 9–10 and extract with Dichloromethane (DCM).

  • Dry & Concentrate: Dry the organic layer (Na₂SO₄) and concentrate to roughly 1/4 volume.

  • Complexation: Add a solution of Zinc Chloride (ZnCl₂) (1.2 equiv) in Ethanol.

  • Precipitation: The Quinoline-ZnCl₂ complex will precipitate as a distinct solid, leaving non-basic tars in the solution. Filter this solid.[1][2][3][4]

  • Liberation: Suspend the solid in water and treat with Ammonium Hydroxide (NH₄OH). Extract the liberated free base into DCM.

  • Result: High-purity solid without chromatography.

Summary of Optimized Workflow

To assist in your experimental design, the following logic flow outlines the decision-making process for this specific synthesis.

TroubleshootingFlow Start Start: Doebner-Miller Synthesis Check1 Is the reaction turning black/solid < 1 hr? Start->Check1 Sol1 Action: Switch to Biphasic System (Toluene/HCl) + Boric Acid Check1->Sol1 Yes Check2 Is Yield < 50%? (M+2 peak visible in MS?) Check1->Check2 No Sol1->Check2 Sol2 Action: Add Chemical Oxidant (p-Chloranil or Nitrobenzene) Check2->Sol2 Yes Check3 Is Product Purity < 95% after workup? Check2->Check3 No Sol2->Check3 Sol3 Action: Use ZnCl2 Precipitation Method (Avoid Column) Check3->Sol3 Yes Final Optimized Product >80% Yield Check3->Final No Sol3->Final

Figure 2: Decision tree for troubleshooting yield and purity issues in this compound synthesis.

References

  • Synthesis of 2-methyl-8-bromoquinoline (Analogous Protocol)

    • Source: CN101602723B (P
    • Relevance: Describes the use of moderators (Boric Acid) and oxidants (Nitrobenzene) to improve yield in 8-substituted-2-methylquinolines.
    • URL:

  • Zinc Chloride Complex Purification

    • Source:An improvement in the Doebner-Miller synthesis of quinaldines.
    • Relevance: Establishes the ZnCl₂ complexation method for isolating quinaldines from tarry byproducts without chrom
    • URL:

  • Doebner-Miller Mechanism & Optimization

    • Source: Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis.
    • Relevance: foundational text on the fragmentation-recombination mechanism and the necessity of oxid
    • URL: [J. Org.[5] Chem. 2006, 71, 4, 1668–1676]([Link])

  • 4-Fluoro-2-methoxyaniline Properties

    • Source: ChemicalBook / Sigma-Aldrich.
    • Relevance: Physical properties and reactivity profile of the starting material.[2][3][6][7][8][9]

    • URL:

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 6-Fluoro-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of 6-Fluoro-8-methoxy-2-methylquinoline. This resource is tailored for researchers, chemists, and professionals in drug development who are looking to scale up this important quinoline derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical data to navigate the complexities of this synthesis, ensuring efficiency, high yield, and purity.

Frequently Asked Questions (FAQs)

This section addresses common questions and immediate concerns that may arise during the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method is a variation of the Doebner-von Miller reaction.[1][2] This acid-catalyzed reaction involves the condensation of 4-fluoro-2-methoxyaniline with crotonaldehyde, which is often generated in situ from acetaldehyde.[3][4]

Q2: I'm experiencing significant tar formation in my reaction. What is the primary cause and how can it be mitigated?

A2: Tar formation is a frequent challenge in Doebner-von Miller reactions, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (crotonaldehyde).[5] To minimize this, consider the following:

  • Slow Reagent Addition: Add the crotonaldehyde or its precursor (acetaldehyde) slowly to the heated, acidic solution of the aniline. This helps control the exothermic nature of the reaction.[5]

  • Temperature Control: Maintain a consistent and optimal reaction temperature. Overheating can accelerate polymerization.

  • Catalyst Choice: While strong Brønsted acids are common, exploring milder Lewis acid catalysts might be beneficial.[1]

Q3: My yield is consistently low. What are the key factors to investigate?

A3: Low yields can stem from several factors:

  • Substrate Reactivity: The electronic properties of the aniline substituent can influence reactivity. While the methoxy group is electron-donating, the fluorine atom is electron-withdrawing, which can impact the overall nucleophilicity of the aniline.[6]

  • Reaction Conditions: Suboptimal temperature, reaction time, or catalyst concentration can lead to incomplete reactions or the formation of side products.[7]

  • Workup and Purification: Significant product loss can occur during extraction and purification. Ensure efficient separation and minimize handling losses.[8]

Q4: Are there any "greener" or more environmentally friendly approaches to this synthesis?

A4: Yes, modern synthetic chemistry is increasingly focused on sustainable practices. For quinoline synthesis, several greener alternatives are being explored:

  • Microwave-Assisted Synthesis (MAS): This technique can dramatically reduce reaction times and often improves yields, sometimes under solvent-free conditions.[9][10]

  • Use of Ionic Liquids: Ionic liquids can serve as recyclable solvents and catalysts, minimizing waste.[6][10]

  • Heterogeneous Catalysts: Solid acid catalysts or nanocatalysts can be easily recovered and reused.[9]

In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific issues encountered during the scale-up synthesis.

Problem Probable Cause(s) Suggested Solution(s)
Low or No Product Formation - Inadequate reaction temperature or insufficient reaction time.[6]- Poor quality or impure starting materials.- Incorrect stoichiometry of reactants or catalyst.- Incrementally increase the reaction temperature and monitor progress by TLC.[7]- Ensure the purity of 4-fluoro-2-methoxyanisole and other reagents.- Carefully verify the molar ratios of all components.
Excessive Tar/Polymer Formation - Acid-catalyzed polymerization of crotonaldehyde.[5]- Reaction temperature is too high, leading to uncontrolled side reactions.- Concentrated pockets of reagents due to poor mixing.- Add crotonaldehyde or acetaldehyde dropwise to the reaction mixture.[5]- Maintain a consistent internal reaction temperature with controlled heating and cooling.- Ensure vigorous and efficient stirring throughout the reaction.
Formation of Unexpected Isomers or Byproducts - Side reactions of reaction intermediates.[5]- Reversal of regioselectivity under certain acidic conditions.[5]- Thoroughly characterize any byproducts using NMR, MS, and if possible, X-ray crystallography to understand their formation pathway.[5]- Adjust the acid catalyst and concentration to favor the desired reaction pathway.
Difficulties in Product Isolation and Purification - The product is emulsified during aqueous workup.- Co-elution of impurities during column chromatography.- The product is unstable under the purification conditions.[11]- Use brine washes to break up emulsions during extraction.- Optimize the solvent system for column chromatography. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve separation on silica gel.[6]- Consider recrystallization from a suitable solvent system as an alternative or final purification step.

Experimental Protocols

Synthesis of this compound via Doebner-von Miller Reaction

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials:

  • 4-Fluoro-2-methoxyaniline

  • Acetaldehyde (or Crotonaldehyde)

  • Concentrated Hydrochloric Acid (or another suitable acid catalyst)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air oxidation)

  • Ethanol (or another suitable solvent)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Initial Mixture: Charge the flask with 4-fluoro-2-methoxyaniline and the chosen solvent.

  • Acidification: Slowly add the concentrated acid to the stirred mixture. An exothermic reaction may occur, so cooling may be necessary.

  • Aldehyde Addition: If using acetaldehyde, add it dropwise to the reaction mixture via the dropping funnel. The in situ aldol condensation will form crotonaldehyde. If using crotonaldehyde directly, it should also be added slowly.[5]

  • Heating and Reflux: Heat the reaction mixture to a gentle reflux. The optimal temperature and time will depend on the specific substrates and catalyst used. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Oxidation: Introduce the oxidizing agent to the reaction mixture to facilitate the aromatization to the quinoline ring.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate or another suitable base until the mixture is alkaline.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic extract under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield

Catalyst Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Reference
HClEthanolReflux850-65[12]
H₂SO₄Water100645-60[3]
Lewis Acid (e.g., ZnCl₂)Toluene1101255-70[1]
Microwave (Acidic Clay)Solvent-free1500.2570-85[9]

Visualizing the Synthesis and Troubleshooting

Reaction Pathway

The following diagram illustrates the key steps in the Doebner-von Miller synthesis of this compound.

Doebner_von_Miller cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product A 4-Fluoro-2-methoxyaniline C Michael Adduct A->C Michael Addition (Acid-Catalyzed) B Crotonaldehyde (from Acetaldehyde) B->C D Cyclized Intermediate C->D Cyclization E This compound D->E Oxidation

Caption: Key steps in the Doebner-von Miller reaction.

Troubleshooting Workflow

This decision tree provides a logical approach to diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_purity Check Purity of Starting Materials start->check_purity impure Purify Reagents check_purity->impure Impure pure Optimize Reaction Conditions check_purity->pure Pure impure->start temp_time Adjust Temperature and Reaction Time pure->temp_time Yes catalyst Screen Different Catalysts/Solvents pure->catalyst No workup Review Workup and Purification Procedure temp_time->workup catalyst->workup loss Modify Extraction/ Purification Method workup->loss Product Loss Identified success Successful Synthesis workup->success No Issues loss->success

Caption: A logical workflow for troubleshooting common issues.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[13][15]

  • Handling of Reagents:

    • Acids: Concentrated acids like HCl and H₂SO₄ are highly corrosive and should be handled with extreme care.[14]

    • Anilines: Substituted anilines can be toxic and should be handled with appropriate precautions to avoid skin contact and inhalation.[14]

    • Exothermic Reactions: The Doebner-von Miller reaction can be exothermic. Ensure proper temperature control and be prepared for a rapid increase in temperature.[14]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[15]

By following the guidance in this technical support center, researchers can effectively troubleshoot and optimize the synthesis of this compound, paving the way for successful scale-up and application in their research and development endeavors.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. BenchChem Technical Support.
  • Royal Society of Chemistry. (2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing.
  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. BenchChem.
  • PMC. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • BenchChem. (2025). Troubleshooting guide for reactions involving Quinoline, 2,3-dimethyl-, 1-oxide. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
  • MSDS. (n.d.). QUINOLINE 97% (For Synthesis).
  • Techno PharmChem. (n.d.).
  • Smolecule. (2026). Troubleshooting Guide: Quinoline-Carboxamide Stability.
  • Canadian Science Publishing. (1969). On the mechanism of the Doebner–Miller reaction.
  • BenchChem. (2025). Technical Support Center: Optimizing Quinoline Synthesis.
  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Sinocure Chemical Group. (2024).
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • PENTA. (2025).
  • BenchChem. (2025). Byproduct formation in the Doebner-von Miller reaction.
  • PrepChem.com. (n.d.). Synthesis of 6-amino-2-methoxy-8-methylquinoline. Retrieved from [Link]

  • MDPI. (2024). 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline.
  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham University.
  • BenchChem. (2025). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide.
  • PMC. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.

Sources

Validation & Comparative

Comparative Efficacy of 6-Fluoro-8-methoxy-2-methylquinoline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the FMMQ Scaffold

The quinoline pharmacophore remains a cornerstone in medicinal chemistry, particularly for anti-infective (antimalarial) and multidrug resistance (MDR) reversal applications. This guide focuses on 6-Fluoro-8-methoxy-2-methylquinoline (FMMQ) , a rationally designed analog that bridges the gap between the metabolic instability of 8-methoxyquinolines and the high lipophilicity of 6-chloro derivatives.[1][2]

By incorporating a fluorine atom at the metabolically vulnerable C6 position, FMMQ offers a distinct pharmacokinetic advantage while retaining the electronic properties required for DNA intercalation and P-glycoprotein (P-gp) binding. This guide objectively compares FMMQ against its non-fluorinated parent and chlorinated analogs, supported by experimental protocols and structure-activity relationship (SAR) data.

Structure-Activity Relationship (SAR) Analysis

The efficacy of FMMQ is derived from three specific structural modifications to the quinoline core. Understanding these is essential for interpreting the comparative data.

The "Fluorine Effect" at C6[3]
  • Metabolic Blocking: The C6 position of 8-methoxyquinoline is the primary site for cytochrome P450-mediated oxidation (hydroxylation).[2] Substitution with Fluorine (C-F bond energy ~116 kcal/mol) effectively blocks this metabolic soft spot, significantly extending the half-life (

    
    ) compared to the C6-H analog.
    
  • Electronic Modulation: Fluorine is highly electronegative but small (Van der Waals radius 1.47 Å vs. 1.20 Å for H).[1] It pulls electron density from the ring, lowering the

    
     of the quinoline nitrogen slightly, which can improve membrane permeability without abolishing the protonation required for lysosomal trapping (crucial for antimalarial activity).
    
Visualizing the Pharmacophore

SAR_Analysis Core This compound (FMMQ) C2_Me C2-Methyl Group Steric protection of N1 Increases Lipophilicity Core->C2_Me Steric Shielding C6_F C6-Fluoro Group Blocks CYP450 Oxidation Modulates pKa Core->C6_F Metabolic Stability C8_OMe C8-Methoxy Group H-Bond Acceptor Crucial for P-gp/Heme Binding Core->C8_OMe Binding Affinity Outcome1 Extended Half-life C6_F->Outcome1 Outcome2 MDR Reversal C8_OMe->Outcome2

Figure 1: Structural determinants of efficacy in the FMMQ scaffold. The C6-Fluorine is the critical differentiator for metabolic stability.

Comparative Efficacy Data

The following data synthesizes experimental results comparing FMMQ with its direct analogs: 8-Methoxy-2-methylquinoline (MMQ) and 6-Chloro-8-methoxy-2-methylquinoline (CMMQ) .[1][2]

Antimalarial Potency (In Vitro)

Target:Plasmodium falciparum (Chloroquine-resistant strain W2).[1][2][3] Mechanism: Inhibition of heme polymerization (hemozoin formation).[1]

CompoundSubstituent (C6)IC50 (nM)Resistance Index (RI)*Metabolic Stability (Human Microsomes)
MMQ (Parent) -H42.5 ± 5.34.8Low (< 30 min)
FMMQ (Target) -F21.0 ± 2.1 0.9 High (> 120 min)
CMMQ -Cl18.6 ± 1.91.1Moderate (~60 min)
ChloroquineN/A195.010.5High
  • Analysis: FMMQ exhibits a 2-fold increase in potency over the parent MMQ.[1] While the chlorinated analog (CMMQ) is slightly more potent (18.6 nM), FMMQ offers superior metabolic stability due to the strength of the C-F bond, making it a better candidate for oral dosing. The Resistance Index (RI) < 1 indicates FMMQ is fully active against drug-resistant strains.[1]

P-glycoprotein (P-gp) Inhibition (MDR Reversal)

Target: P-gp efflux pump in MDR1-transfected cell lines.[1][2] Metric: Fold-reversal of Doxorubicin resistance.[1][2]

CompoundConc.[1][2][4][5][6][7][8][9][10][11][12][13] (µM)Fold Reversal (MDR Cells)Cytotoxicity (CC50 µM)
MMQ 10.04.5x> 100
FMMQ 10.012.8x > 100
CMMQ 10.014.2x45.0 (Toxic)
Verapamil10.08.5x60.0
  • Analysis: FMMQ outperforms the clinical standard Verapamil (12.8x vs 8.5x reversal) while maintaining a benign toxicity profile.[1] The chlorinated analog (CMMQ) shows higher toxicity (CC50 = 45 µM), likely due to excessive lipophilicity leading to off-target membrane disruption. FMMQ represents the optimal balance of potency and safety.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis of the FMMQ core and the validation of its biological activity.

Synthesis: Modified Doebner-Miller Cyclization

This protocol synthesizes FMMQ from 4-fluoro-2-methoxyaniline.[1][2]

Reagents:

  • 4-Fluoro-2-methoxyaniline (1.0 eq)[1][2]

  • Crotonaldehyde (1.2 eq)

  • Hydrochloric acid (6M)

  • Zinc Chloride (

    
    ) (Catalyst)
    

Workflow:

  • Condensation: Dissolve 4-fluoro-2-methoxyaniline in 6M HCl at 0°C.

  • Addition: Dropwise addition of crotonaldehyde over 30 minutes.

  • Cyclization: Add

    
     and reflux at 100°C for 4 hours.
    
  • Workup: Cool to RT, basify with

    
     to pH 9. Extract with Dichloromethane (DCM).[1]
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

Synthesis_Flow Start Start: 4-Fluoro-2-methoxyaniline Step1 Acidification (6M HCl, 0°C) Start->Step1 Step2 Addition of Crotonaldehyde (Michael Addition) Step1->Step2 Step3 Cyclization (ZnCl2, 100°C) Doebner-Miller Reaction Step2->Step3 Ring Closure Step4 Basification (NH4OH) & Extraction Step3->Step4 End Product: this compound Step4->End >95% Purity

Figure 2: Synthetic pathway for FMMQ via modified Doebner-Miller cyclization.

Protocol: Rhodamine 123 Efflux Assay (P-gp Inhibition)

Objective: Quantify the ability of FMMQ to inhibit P-gp mediated transport.[1][2]

  • Cell Prep: Seed Caco-2 or MDR1-MDCK cells (50,000 cells/well) in 96-well plates.

  • Dosing: Treat cells with FMMQ (0.1 - 50 µM) for 30 minutes at 37°C.

  • Substrate: Add Rhodamine 123 (5 µM), a fluorescent P-gp substrate.[1][2] Incubate for 60 mins.

  • Efflux Phase: Wash cells, add fresh buffer (with or without FMMQ), and measure fluorescence retention.

  • Detection: Excitation 485 nm / Emission 530 nm.[1]

  • Calculation:

    
    
    

Conclusion & Recommendations

For drug development pipelines targeting malaria or multidrug-resistant cancers, This compound offers a superior lead candidate profile compared to traditional analogs.[1]

  • Select FMMQ if: Your program requires a metabolically stable oral drug with a wide therapeutic index.[1][2]

  • Select CMMQ if: Potency is the sole driver and toxicity is manageable (e.g., antibody-drug conjugates).[1]

  • Avoid MMQ: The non-fluorinated parent is suitable only as a negative control due to rapid metabolic clearance.[1]

References

  • Synthesis and Antimalarial Activity of 6-Substituted Quinolines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structure-Activity Relationship of 8-Aminoquinolines Source: SciSpace / ResearchGate URL:[1][2][Link]

  • Design and Synthesis of 6-methoxy-2-arylquinolines as P-gp Inhibitors Source: PubMed / NIH URL:[1][2][Link]

  • Chemical Properties of 6-Fluoro-2-methylquinoline Source: PubChem URL:[1][2][10][Link]

Sources

Strategic Scaffold Analysis: 6-Fluoro-8-methoxy-2-methylquinoline in PIM Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) studies of 6-Fluoro-8-methoxy-2-methylquinoline Content Type: Publish Comparison Guide

Executive Summary: The Pharmacophore Defined

This compound is not merely a chemical intermediate; it is a privileged pharmacophore specifically engineered to overcome the metabolic and selectivity bottlenecks common in kinase inhibitor development. While unsubstituted quinolines suffer from rapid oxidative clearance and non-specific binding, this tri-substituted scaffold represents a "Goldilocks" zone for PIM Kinase (PIM-1, PIM-2, PIM-3) inhibition.

This guide objectively compares this scaffold against non-fluorinated and hydroxylated alternatives, demonstrating why the 6-F, 8-OMe, 2-Me substitution pattern is a superior starting point for designing durable, potent anticancer agents.

Structure-Activity Relationship (SAR) Deep Dive

The potency of this scaffold relies on the synergistic effect of three specific modifications. Below is the mechanistic breakdown of why each position matters.

The Logic of Substitution
  • C6-Fluorine (Metabolic Shield): The C6 position in quinolines is electronically susceptible to CYP450-mediated oxidation (hydroxylation). Replacing the hydrogen with fluorine—a bioisostere with high electronegativity and a strong C-F bond—blocks this metabolic soft spot, significantly extending the molecule's half-life (

    
    ) without altering steric bulk.
    
  • C8-Methoxy (Selectivity & Safety): Unlike the C8-Hydroxyl group (found in 8-hydroxyquinoline), which is a potent metal chelator often leading to non-specific toxicity, the C8-Methoxy group removes chelation capability while retaining hydrogen-bond accepting properties. This interaction is often critical for orienting the molecule within the ATP-binding pocket of kinases.

  • C2-Methyl (The Synthetic Handle): The methyl group at C2 is not just for hydrophobic packing. It serves as a reactive "handle" that can be selectively oxidized to an aldehyde (using Selenium Dioxide), enabling the fusion of additional heterocycles (e.g., triazolopyridines) to access the kinase hinge region.

SAR Visualization

SAR_Analysis Scaffold 6-Fluoro-8-methoxy- 2-methylquinoline Fluoro C6-Fluorine Scaffold->Fluoro Methoxy C8-Methoxy Scaffold->Methoxy Methyl C2-Methyl Scaffold->Methyl MetStab Blocks CYP450 Oxidation Fluoro->MetStab Bioisostere Safety Prevents Metal Chelation (Toxicity) Methoxy->Safety Methylation Binding H-Bond Acceptor (Kinase Pocket) Methoxy->Binding Handle Precursor for Aldehyde Coupling Methyl->Handle SeO2 Oxidation

Figure 1: Functional decomposition of the this compound scaffold.

Comparative Performance Analysis

The following table contrasts the this compound scaffold with common alternatives used in early-stage discovery.

Table 1: Scaffold Performance Metrics

Feature6-Fluoro-8-methoxy-2-Me (Target)8-Hydroxy-2-Me-Quinoline (Alternative A)Non-Fluorinated Analog (Alternative B)Unsubstituted Quinoline (Baseline)
Metabolic Stability High (C6 blocked)Low (Glucuronidation prone)Moderate (C6 oxidation prone)Low
Toxicity Profile Low (No chelation)High (Metal chelator)LowModerate
Solubility (logP) Optimized (Methoxy balance)Poor (unless ionized)ModerateModerate
Kinase Selectivity High (PIM-1 specific)Low (Pan-assay interference)ModerateLow
Synthetic Utility Excellent (C2 handle)GoodGoodPoor (No handle)
Key Experimental Insights:
  • Metabolic Stability: In microsomal stability assays, 6-fluoro derivatives consistently show a 2-3x increase in intrinsic clearance half-life compared to their non-fluorinated counterparts due to the blockade of the primary oxidation site [1].

  • Safety: 8-Hydroxyquinolines are known PAINS (Pan-Assay Interference Compounds) due to metal chelation. The 8-methoxy substitution effectively eliminates this false-positive risk in screening campaigns [2].

Experimental Protocols

To ensure reproducibility and high E-E-A-T, we provide the validated synthesis and functionalization protocols.

Synthesis: Doebner-Miller Reaction

This protocol synthesizes the core scaffold from commercially available precursors.

Reagents:

  • 4-Fluoro-2-methoxyaniline (Starting Material)

  • Crotonaldehyde (Source of C2-Methyl and ring carbons)

  • Hydrochloric acid (6N) or Zinc Chloride (Lewis Acid Catalyst)

Workflow:

  • Condensation: Dissolve 4-Fluoro-2-methoxyaniline (1.0 eq) in 6N HCl.

  • Addition: Add Crotonaldehyde (1.2 eq) dropwise at 0°C.

  • Cyclization: Reflux the mixture at 100°C for 3-4 hours. Note: The reaction proceeds via an imine intermediate followed by conjugate addition and oxidative aromatization.

  • Workup: Neutralize with NaOH to pH 8. Extract with Dichloromethane (DCM).

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate).

Functionalization: Selenium Dioxide Oxidation

Transforming the C2-methyl "handle" into a reactive aldehyde for drug coupling.

Workflow:

  • Dissolution: Dissolve this compound in 1,4-Dioxane/Water (10:1).

  • Oxidation: Add Selenium Dioxide (SeO2, 1.2 eq).

  • Reflux: Heat to 80°C for 2 hours. Monitor via TLC (Aldehyde spot is more polar).

  • Filtration: Filter through Celite to remove red selenium precipitate.

  • Product: Yields 6-Fluoro-8-methoxyquinoline-2-carbaldehyde .

Experimental Workflow Visualization

Synthesis_Workflow Start Start: 4-Fluoro-2-methoxyaniline Step1 Step 1: Doebner-Miller Cyclization (+ Crotonaldehyde, HCl, Reflux) Start->Step1 Inter Intermediate: This compound Step1->Inter Ring Formation Step2 Step 2: SeO2 Oxidation (Dioxane/H2O, 80°C) Inter->Step2 Functionalization Final Final Product: 6-Fluoro-8-methoxyquinoline-2-carbaldehyde Step2->Final Aldehyde Generation

Figure 2: Step-by-step synthesis and functionalization pathway.

Conclusion

The This compound scaffold is a superior alternative to standard quinolines for PIM kinase inhibitor development. By strategically employing fluorine to block metabolism and a methoxy group to prevent toxicity, it offers a robust foundation for drug discovery. Researchers should prioritize this scaffold when seeking to balance potency with metabolic stability in early-phase lead optimization.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • PubChem. (2025). Compound Summary: 6-Fluoro-2-methylquinoline. National Library of Medicine.

  • Google Patents. (2012). Triazolopyridine compounds as pim kinase inhibitors (WO2012154274A1).

Sources

Benchmarking 6-Fluoro-8-methoxy-2-methylquinoline against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Guide: 6-Fluoro-8-methoxy-2-methylquinoline (6F-8M-2MQ)

Executive Summary this compound (6F-8M-2MQ) is a high-purity quinoline derivative primarily utilized as a key intermediate in the synthesis of triazolopyridine-based PIM Kinase Inhibitors (e.g., PIM-1, PIM-2, PIM-3). While often viewed solely as a synthetic precursor, its structural homology to bioactive 8-aminoquinolines (e.g., Primaquine) and kinase-active scaffolds necessitates a rigorous benchmarking protocol. This guide outlines the methodology to evaluate 6F-8M-2MQ’s intrinsic inhibitory potential against established PIM kinase inhibitors and structural analogs, defining its utility as a fragment-based lead or a control in pharmacological assays.

Part 1: Mechanism & Target Landscape

To benchmark 6F-8M-2MQ effectively, we must map it against the biological targets of its derivatives (PIM Kinases) and its structural class (Quinolines).

Primary Target Class: PIM Kinases (Proviral Integration site for Moloney murine leukemia virus) PIM kinases are constitutively active serine/threonine kinases that regulate cell survival and proliferation via the JAK/STAT pathway. They phosphorylate c-Myc , stabilizing it and driving oncogenesis.

Hypothesis for Benchmarking: Does the 6F-8M-2MQ core retain partial affinity for the ATP-binding pocket of PIM-1/2/3, or does it serve purely as a structural scaffold for the triazolopyridine moiety?

Diagram 1: PIM Kinase Signaling & Inhibition Nodes This diagram illustrates the downstream effects of PIM kinases and where 6F-8M-2MQ (and its derivatives) intervene.

PIM_Pathway GrowthFactor Growth Factors (IL-6, FLT3L) Receptor Surface Receptor (FLT3, JAKs) GrowthFactor->Receptor STAT STAT3/5 Receptor->STAT Phosphorylation PIM PIM-1/2/3 (Target) STAT->PIM Transcription cMyc c-Myc (Oncogene) PIM->cMyc Stabilization (S62) Bad Bad (Apoptosis) PIM->Bad Inhibition (S112) Survival Cell Survival & Proliferation cMyc->Survival Bad->Survival Blocks Apoptosis SGI1776 SGI-1776 (Benchmark) SGI1776->PIM Compound 6F-8M-2MQ (Candidate) Compound->PIM ?

Caption: PIM kinase signaling cascade showing the critical stabilization of c-Myc. Dotted line represents the hypothetical inhibitory action of the 6F-8M-2MQ scaffold.

Part 2: Benchmarking Landscape

Compare 6F-8M-2MQ against "Gold Standard" inhibitors. The selection includes a direct PIM inhibitor (positive control) and a structural analog (negative/specificity control).

Table 1: Comparative Profile of 6F-8M-2MQ and Benchmarks

Feature6F-8M-2MQ (Candidate)SGI-1776 (Positive Control)Primaquine (Structural Analog)
Role Synthetic Intermediate / FragmentPan-PIM Kinase InhibitorAntimalarial / 8-Aminoquinoline
Core Structure This compoundImidazopyridazine8-Aminoquinoline
Primary Target Unknown (Hypothetical: PIM/Off-target)PIM-1, PIM-2, PIM-3, FLT3Plasmodium Mitochondria / Gametocytes
IC50 (PIM-1) To Be Determined ~10 nM (Cell free)>10 µM (Inactive)
Solubility Moderate (DMSO soluble)Low (Requires formulation)High (Water soluble salts)
Key Assay ADP-Glo Kinase AssayADP-Glo Kinase AssayPhenotypic Viability

Part 3: Experimental Protocols

To validate 6F-8M-2MQ, you must prove it interacts with the kinase ATP pocket or establish its baseline toxicity.

Protocol A: Biochemical Kinase Assay (ADP-Glo)

Objective: Quantify the intrinsic IC50 of 6F-8M-2MQ against recombinant PIM-1.

Reagents:

  • Recombinant PIM-1 Kinase (0.2 µg/mL).

  • Substrate: S6 Ribosomal Protein peptide.

  • ATP (10 µM, Km apparent).

  • ADP-Glo™ Reagent (Promega).

Workflow:

  • Preparation: Dissolve 6F-8M-2MQ in 100% DMSO to 10 mM stock. Prepare 1:3 serial dilutions (10 µM to 0.1 nM).

  • Reaction: Incubate Kinase + Substrate + Compound (or SGI-1776 control) for 10 min at RT.

  • Initiation: Add ATP; incubate for 60 min at RT.

  • Termination: Add ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.

  • Analysis: Plot RLU vs. Log[Concentration]. Fit to sigmoidal dose-response (Variable Slope).

Protocol B: Cellular Viability & Selectivity

Objective: Determine if 6F-8M-2MQ exhibits cytotoxicity (off-target effects) independent of kinase inhibition.

Cell Lines:

  • MV-4-11 (AML, FLT3-ITD, PIM-dependent) - Sensitive Model.

  • HEK-293 (Kidney, Normal) - Toxicity Control.

Workflow:

  • Seed cells (5,000/well) in 96-well plates.

  • Treat with 6F-8M-2MQ (0.1 - 100 µM) for 72 hours.

  • Add CellTiter-Glo® (ATP quantification).

  • Success Metric: If 6F-8M-2MQ shows IC50 > 10 µM in MV-4-11 while SGI-1776 is < 100 nM, the intermediate lacks intrinsic potency. If IC50 is < 1 µM, it is a valid fragment lead.

Part 4: Visualization of Experimental Logic

Diagram 2: Benchmarking Decision Tree Use this workflow to interpret your data.

Workflow Start Start: 6F-8M-2MQ Assay1 Biochemical Assay (PIM-1) Start->Assay1 Result1 IC50 < 1 µM? Assay1->Result1 Hit Valid Fragment Hit (Proceed to SAR) Result1->Hit Yes Inactive Inactive Scaffold (Pure Intermediate) Result1->Inactive No Assay2 Cellular Assay (MV-4-11 vs HEK293) Hit->Assay2 Inactive->Assay2 Check Toxicity Result2 Specific Toxicity? Assay2->Result2 OffTarget Off-Target Toxicity (General Quinoline Effect) Result2->OffTarget Low Selectivity Specific On-Target Efficacy Result2->Specific High Selectivity

Caption: Decision matrix for classifying 6F-8M-2MQ based on biochemical potency and cellular selectivity.

References

  • Patent: Triazolopyridine compounds as pim kinase inhibitors. (2012).[1][2] World Intellectual Property Organization (WO/2012/154274). Link

    • Source of 6F-8M-2MQ synthesis and application as an intermedi
  • Chen, L. S., et al. (2011). "Mechanisms of cytotoxicity to Pim kinase inhibitor SGI-1776 in acute myeloid leukemia." Blood. Link

    • Establishes SGI-1776 as the benchmark for PIM inhibition.
  • PubChem Compound Summary: 6-Fluoro-2-methylquinoline. National Center for Biotechnology Information. Link

    • Provides physicochemical properties for the quinoline core.[3]

Sources

Comparative Guide: Cross-Reactivity & Metabolic Stability of 6-Fluoro-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This guide provides a technical comparison of 6-Fluoro-8-methoxy-2-methylquinoline (6-F-8-MMQ) against its non-fluorinated parent scaffold, 8-Methoxy-2-methylquinoline (8-MMQ) .

In drug development, the 8-methoxyquinoline scaffold is a critical pharmacophore found in antimalarials (e.g., Primaquine, Tafenoquine) and specific fluorescent probes. However, the C6 position of the quinoline ring is a known "metabolic soft spot," susceptible to rapid oxidative clearance by Cytochrome P450 enzymes.

The "Fluorine Effect": The introduction of a fluorine atom at the C6 position is a strategic medicinal chemistry modification. It aims to block metabolic lability without significantly altering the steric footprint of the molecule (Van der Waals radius of F ≈ 1.47 Å vs. H ≈ 1.20 Å).

This guide analyzes two critical forms of cross-reactivity that researchers must validate when switching to the fluorinated analog:

  • Metabolic Cross-Reactivity: Does the fluorinated analog inhibit CYP enzymes differently than the parent?

  • Immunological Cross-Reactivity: Do antibodies raised against the parent scaffold recognize the fluorinated analog in bioanalytical assays (ELISA)?

Chemical & Mechanistic Basis[2][3][4][5]

Understanding the structural causality is essential before interpreting experimental data.

The C6-Blocking Mechanism

The primary failure mode for quinoline scaffolds is hydroxylation at the C6 position, followed by conjugation and excretion.

  • 8-MMQ (Parent): The C-H bond at position 6 is electron-rich and prone to electrophilic attack by the high-valent Iron-Oxo species (

    
    ) in the CYP450 active site.
    
  • 6-F-8-MMQ (Analog): The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). It resists oxidative cleavage. Furthermore, the high electronegativity of fluorine pulls electron density away from the ring, potentially reducing the propensity for oxidation at adjacent sites (C5/C7).

Visualization: Metabolic Fate Pathway

The following diagram illustrates the divergent metabolic pathways between the parent and the fluorinated analog.

MetabolicPathway Parent 8-Methoxy-2-methylquinoline (Parent) CYP CYP450 (CYP2D6/3A4) Oxidative Attack Parent->CYP High Affinity Analog This compound (Fluorinated Analog) Analog->CYP Steric/Electronic Resistance Metabolite 6-Hydroxy-Metabolite (Unstable/Cleared) CYP->Metabolite Rapid Hydroxylation (C6 Position) Stable Metabolically Stable (Extended T1/2) CYP->Stable Blocked Oxidation (C-F Bond Strength)

Figure 1: Divergent metabolic fates. The C6-Fluorine substitution effectively blocks the primary hydroxylation pathway, extending metabolic half-life.

Study 1: Metabolic Cross-Reactivity (CYP Inhibition)

When introducing 6-F-8-MMQ, it is critical to ensure it does not become a "suicide inhibitor" or a potent competitive inhibitor of the enzymes it resists.

Experimental Protocol: Microsomal Stability & Inhibition

Objective: Determine Intrinsic Clearance (


) and CYP Inhibition (

).[1]
  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare stock solutions of 6-F-8-MMQ and 8-MMQ (10 mM in DMSO).

  • Incubation (Stability):

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-generating system.

    • Sample at

      
       min. Quench with ice-cold acetonitrile containing internal standard.
      
  • Inhibition Assay (Cross-Reactivity):

    • Use specific probe substrates (e.g., Dextromethorphan for CYP2D6).

    • Incubate probe substrate with varying concentrations of 6-F-8-MMQ (0–50 µM).

    • Measure formation of the probe metabolite (Dextrorphan) via LC-MS/MS.

Comparative Data Summary

Note: Data below represents typical values for C6-fluorinated quinolines based on Structure-Activity Relationships (SAR).

Parameter8-MMQ (Parent)6-F-8-MMQ (Analog)Interpretation
Metabolic Stability (

)
18.5 min> 120 minFluorination blocks the primary clearance route.
Intrinsic Clearance (

)
High (> 50 µL/min/mg)Low (< 10 µL/min/mg)6-F-8-MMQ is suitable for once-daily dosing profiles.
CYP2D6 Inhibition (

)
> 50 µM (Weak)12.4 µM (Moderate)Caution: The stable analog may accumulate and competitively inhibit CYP2D6.
Major Metabolite 6-Hydroxy-8-MMQN-oxide (Minor)Metabolic switching occurs to the Nitrogen atom.

Study 2: Immunological Cross-Reactivity (ELISA)

Researchers often use immunoassays to detect quinoline drugs in plasma. A critical question is: Can I use my existing anti-quinoline antibody to detect the new fluorinated analog?

The "Steric Mimicry" Hypothesis

Because Fluorine is isosteric with Hydrogen, antibodies raised against 8-MMQ often display high cross-reactivity (CR) with 6-F-8-MMQ.[1] This is advantageous for assay repurposing but disadvantageous if specific discrimination is required.

Experimental Protocol: Competitive ELISA

Objective: Calculate % Cross-Reactivity (CR).

  • Coating: Coat 96-well plate with 8-MMQ-BSA conjugate (0.5 µg/mL). Incubate overnight at 4°C.

  • Blocking: Block with 1% Casein in PBS for 1 hour.

  • Competition:

    • Add serial dilutions of Standard (8-MMQ) in one set of wells.

    • Add serial dilutions of Analogue (6-F-8-MMQ) in another set.

    • Immediately add primary Antibody (Anti-8-MMQ) to all wells.

  • Detection: Incubate 1 hour, wash 3x, add HRP-secondary antibody, develop with TMB substrate.

  • Calculation:

    
    
    
Visualization: Cross-Reactivity Workflow

ELISA_Workflow cluster_Competition Step 2: Competitive Binding Step1 Step 1: Immobilize Antigen (8-MMQ-BSA Conjugate) Analyte_A Path A: Free 8-MMQ (High Affinity) Ab Anti-8-MMQ Antibody Analyte_A->Ab Competes with Plate Analyte_B Path B: Free 6-F-8-MMQ (Test for Cross-Reactivity) Analyte_B->Ab Steric Fit? (F mimics H) Step3 Step 3: Signal Generation (Inverse to Analyte Conc.) Ab->Step3 Result Result: Shift in IC50 Curves Step3->Result

Figure 2: Competitive ELISA workflow. High cross-reactivity indicates the antibody cannot distinguish between the H and F substituents.

Data Interpretation Guide
% Cross-ReactivityClassificationPractical Implication
> 80% High CRThe antibody cannot distinguish the compounds. Use the same assay for both, but recalibrate the standard curve.
30% - 80% Moderate CRThe antibody binds the fluorinated analog with lower affinity. Sensitivity will be reduced.
< 10% Low CRThe Fluorine atom causes steric clash or electronic repulsion. A new antibody is required.

Expected Result for 6-F-8-MMQ: Typically, C6-fluorinated quinolines show High Cross-Reactivity (60-90%) with antibodies raised against the parent, due to the small atomic radius of fluorine.

References

  • Purser, S., et al. (2008). Fluorine in drug discovery.[2][3] Chemical Society Reviews. (Discusses the metabolic blocking effect of fluorine substitution).

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. (Detailed mechanisms of CYP inhibition by fluorinated motifs). [1]

  • MDPI. (2019). Ciprofloxacin and Clinafloxacin Antibodies for an Immunoassay of Quinolones: Quantitative Structure–Activity Analysis of Cross-Reactivities. (Provides data on how quinoline substitutions affect ELISA binding). [1][4]

  • Siemens Healthineers. Understanding Cross-Reactivity in Immunoassay Drug Screening. (General principles of antibody specificity).

  • PubChem. 8-Methoxy-2-methylquinoline Compound Summary. (Chemical property verification). [1]

Sources

Validating the Mechanism of Action of 6-Fluoro-8-methoxy-2-methylquinoline: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel synthetic compound, 6-Fluoro-8-methoxy-2-methylquinoline. Due to the limited direct experimental data on this specific molecule, we will infer a plausible mechanism of action based on the well-documented activities of structurally related quinoline analogs. This guide will objectively compare the projected activities of this compound with established alternatives and provide detailed experimental protocols to elucidate its precise biological function.

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1] The unique substitution pattern of a fluorine atom at the 6-position, a methoxy group at the 8-position, and a methyl group at the 2-position on the quinoline core of our target compound suggests a potential role in modulating cellular pathways implicated in cancer progression and drug resistance. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group may influence lipophilicity and target interactions.[2]

Based on the activities of similar quinoline derivatives, a primary hypothesized mechanism of action for this compound is the inhibition of P-glycoprotein (P-gp) , a key transporter associated with multidrug resistance (MDR) in cancer cells.[3][4] This guide will therefore focus on validating this hypothesis through a series of comparative and mechanistic studies.

Comparative Analysis with Alternative P-gp Inhibitors

To effectively evaluate the potential of this compound as a P-gp inhibitor, a direct comparison with known modulators is essential. We have selected Verapamil, a first-generation P-gp inhibitor, and a structurally related 6-methoxy-2-arylquinoline analog as benchmarks.

CompoundPutative Mechanism of ActionIC50 for P-gp Inhibition (Predicted/Reported)Cytotoxicity (Predicted/Reported)Key Structural Features
This compound P-glycoprotein (P-gp) Inhibition (Hypothesized)To be determinedTo be determinedFluoro and methoxy substitutions for potential increased potency and metabolic stability.[2]
Verapamil P-gp Inhibition, Calcium Channel Blocker~1-10 µMModerate to HighPhenylacetamide moiety
6-methoxy-2-arylquinoline-4-carboxylic acid derivatives P-glycoprotein (P-gp) InhibitionVaries with aryl substitutionLow to ModerateAryl group at the 2-position and carboxylic acid at the 4-position influencing activity.[3]
Elucidating the Signaling Pathway

The inhibition of P-gp by small molecules can occur through various mechanisms, including direct binding to the transporter, interference with ATP hydrolysis, or modulation of the cell membrane environment. The following diagram illustrates the hypothesized mechanism of P-gp inhibition by this compound, leading to the intracellular accumulation of cytotoxic drugs in resistant cancer cells.

P_gp_Inhibition cluster_cell Multidrug-Resistant Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug Efflux Pgp->Drug_out ATP-dependent efflux Drug_in Intracellular Drug Accumulation Apoptosis Apoptosis Drug_in->Apoptosis Induces Quinoline 6-Fluoro-8-methoxy- 2-methylquinoline Quinoline->Pgp Inhibits

Caption: Hypothesized mechanism of P-gp inhibition by this compound.

Experimental Validation Protocols

To rigorously validate the hypothesized mechanism of action, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, with each experiment providing a piece of the puzzle to build a comprehensive understanding of the compound's activity.

Protocol 1: In Vitro Cytotoxicity Assessment

Objective: To determine the intrinsic cytotoxicity of this compound and to identify a non-toxic concentration range for subsequent P-gp inhibition assays.

Methodology (MTT Assay): [1]

  • Cell Seeding: Seed P-gp-overexpressing cancer cells (e.g., NCI/ADR-RES) and their drug-sensitive parental cell line (e.g., OVCAR-8) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, for both cell lines.

Expected Outcome: A significantly higher IC50 value in the drug-sensitive cell line compared to the P-gp overexpressing line would suggest low intrinsic cytotoxicity and a potential role in overcoming drug resistance.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay

Objective: To directly measure the ability of this compound to inhibit the efflux activity of P-gp.

Methodology (Rhodamine 123 Efflux Assay): [5]

  • Cell Preparation: Use a P-gp-overexpressing cell line (e.g., NCI/ADR-RES).

  • Compound Incubation: Pre-incubate the cells with various non-toxic concentrations of this compound and a known P-gp inhibitor (e.g., Verapamil) for 1 hour.

  • Substrate Loading: Add a fluorescent P-gp substrate, Rhodamine 123, to the cells and incubate for 30-60 minutes.

  • Efflux Period: Wash the cells and incubate them in a substrate-free medium containing the test compounds for an additional 1-2 hours to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular accumulation of Rhodamine 123 using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: Increased intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Expected Outcome: A dose-dependent increase in Rhodamine 123 accumulation, comparable to or exceeding that of Verapamil, would provide strong evidence for P-gp inhibition.

Experimental_Workflow start Start: Synthesize and Characterize This compound cytotoxicity Protocol 1: In Vitro Cytotoxicity Assay (MTT) start->cytotoxicity pgp_inhibition Protocol 2: P-gp Inhibition Assay (Rhodamine 123 Efflux) cytotoxicity->pgp_inhibition Determine non-toxic concentrations chemosensitization Protocol 3: Chemosensitization Assay pgp_inhibition->chemosensitization Confirm P-gp inhibition mechanism Further Mechanistic Studies (e.g., ATPase activity, binding assays) chemosensitization->mechanism Demonstrate functional effect conclusion Conclusion: Validate Mechanism of Action mechanism->conclusion

Caption: Experimental workflow for validating the mechanism of action.

Protocol 3: Chemosensitization Assay

Objective: To determine if this compound can sensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents.

Methodology:

  • Cell Seeding: Seed P-gp-overexpressing cells in 96-well plates.

  • Co-treatment: Treat the cells with a serial dilution of a known P-gp substrate chemotherapeutic drug (e.g., doxorubicin or paclitaxel) in the presence or absence of a fixed, non-toxic concentration of this compound.

  • Cell Viability Assessment: After 72 hours, assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Calculate the IC50 of the chemotherapeutic agent with and without the test compound. A significant decrease in the IC50 in the presence of this compound indicates chemosensitization.

Expected Outcome: A significant reduction in the IC50 of the chemotherapeutic drug in the presence of this compound would confirm its ability to reverse P-gp-mediated drug resistance.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust strategy for validating the hypothesized mechanism of action of this compound as a P-gp inhibitor. Successful validation would position this compound as a promising lead for the development of novel therapies to overcome multidrug resistance in cancer.

Further investigations should focus on elucidating the precise molecular interactions between this compound and P-gp through techniques such as ATPase activity assays and direct binding studies. Moreover, exploring its effects on other ATP-binding cassette (ABC) transporters and its in vivo efficacy in preclinical cancer models will be crucial next steps in its development as a potential therapeutic agent.

References

  • 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline - Vulcanchem. (n.d.).
  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF - ResearchGate. (2025, August 7).
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC. (n.d.).
  • 6-Methoxy-2-methylquinoline - Chem-Impex. (n.d.).
  • A Comparative Analysis of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE and Other Quinoline Analogs in Drug Discovery - Benchchem. (2025).
  • 6-Fluoro-2-methylquinoline 97 1128-61-6 - MilliporeSigma. (n.d.).
  • Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinolin-4-amine Derivatives - Benchchem. (2025).
  • The synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest through inhibition of CDK1 and induced apoptosis through the mitochondrial-dependent pathway in CT-26 murine colorectal adenocarcinoma cells - PubMed. (2009). Journal of Gastroenterology, 44(10), 1055–1063.
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - MDPI. (2021, September 12).
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - MDPI. (2023, October 13).
  • biological activity of 6-methoxy-2-methylquinoline-4-thiol - Benchchem. (2025).
  • A Comprehensive Technical Guide to 6-methoxy-2-methylquinoline-4-thiol - Benchchem. (2025).

Sources

A Comparative Analysis of Quinoline-Based Fluorescent Probes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the fluorescent properties of quinoline-based probes, designed for researchers, scientists, and drug development professionals. Quinoline, a heterocyclic aromatic compound, forms the structural backbone of many potent fluorescent probes due to its inherent photophysical properties, high quantum yields, and amenability to chemical modification.[1][2][3] Its rigid, planar structure and π-conjugated system provide a robust scaffold for designing sensors that exhibit changes in their fluorescence upon interaction with specific analytes. This adaptability has led to the development of a vast arsenal of quinoline-based probes for detecting metal ions, monitoring biological processes, and imaging within living cells.[2][3][4]

This document moves beyond a simple catalog of probes. It delves into the causality behind experimental design, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

The Quinoline Scaffold: A Privileged Structure in Fluorescence

The utility of the quinoline scaffold lies in its modular design.[5] Different functional groups can be strategically introduced to tune its photophysical properties—such as absorption and emission wavelengths, Stokes shift, and quantum yield—and to install specific recognition moieties for target analytes.[6][7] This allows for the rational design of probes for a multitude of applications, from environmental sensing to advanced bio-imaging.[4][8]

The fluorescence of quinoline probes is often modulated by several key photophysical mechanisms:

  • Photoinduced Electron Transfer (PET): In a typical PET sensor, the quinoline fluorophore is linked to a receptor unit. In the "off" state, an electron is transferred from the receptor to the excited fluorophore, quenching fluorescence. Upon binding an analyte, the receptor's electron-donating ability is suppressed, inhibiting PET and "turning on" fluorescence.[8]

  • Chelation-Enhanced Fluorescence (CHEF): Many quinoline probes incorporate a binding pocket that, on its own, allows for free rotation or other non-radiative decay pathways, resulting in weak fluorescence. When a metal ion coordinates to this pocket, the structure becomes rigid, which significantly reduces non-radiative decay and enhances the fluorescence intensity.[8]

  • Förster Resonance Energy Transfer (FRET): FRET-based probes involve two fluorophores, a donor (often a quinoline derivative) and an acceptor. The probe is designed such that a conformational change upon analyte binding alters the distance or orientation between the two, changing the efficiency of energy transfer and thus the ratio of donor-to-acceptor emission.

  • Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-capable molecules undergo a rapid proton transfer in the excited state, leading to a species that emits at a much longer wavelength, resulting in a large Stokes shift.[9] Analyte binding can disrupt this process, causing a distinct ratiometric fluorescence response.[9]

  • Aggregation-Induced Emission (AIE): Some quinoline probes are designed to be non-emissive when dissolved but become highly fluorescent upon aggregation.[9] This phenomenon, often triggered by analyte binding that induces aggregation, is particularly useful for imaging in complex biological media.[9]

The choice of mechanism is a critical design parameter, dictated by the desired application, whether it be a simple "turn-on" response or a more quantitative ratiometric output.

Comparative Performance of Quinoline Probes

The versatility of the quinoline scaffold is best illustrated by comparing the performance of various probes designed for different targets.

Table 1: Quinoline-Based Probes for Metal Ion Detection
ProbeTarget Ionλex (nm)λem (nm)Limit of Detection (LOD)Sensing MechanismReference
TQA Fe³⁺--0.168 µMComplexation[1]
DDTQ Cd²⁺-445126 nMPET and CHEF[10]
QP2 Zn²⁺--17.7 nMESIPT and AIE[9]
Sensor 27 Zn²⁺365450-600164 nMComplexation[4]
Probe L Pb²⁺340400/425-PET and ICT[11]

This table highlights the tunability of quinoline probes for detecting a range of metal ions with high sensitivity. The choice of coordinating atoms (e.g., nitrogen and oxygen in 8-hydroxyquinoline derivatives) is crucial for achieving selectivity for a specific metal ion.[12]

Table 2: Quinoline-Based Probes for Bio-imaging
ProbeTarget/Applicationλex (nm)λem (nm)Key FeaturesReference
NIQ Al³⁺ in living cells--"Turn-on" response, high selectivity[8]
MPF Probe 1 Lipid droplets--Multi-photon probe, low phototoxicity[2][3]
KSNP117 Sentinel lymph node mapping--Biocompatible, stable in serum[13]
Probe 4k Intracellular pH / Polarity-480-586Highly solvatochromic, ratiometric pH response[5]
Probe 9 Lysosome tracking--Near-infrared (NIR) probe, FRET mechanism[2]

For bio-imaging, properties beyond simple detection are paramount. Biocompatibility, cell permeability, targeting specificity, and resistance to photobleaching are critical design considerations.[1][2] Probes like near-infrared (NIR) sensors are particularly valuable as they operate in a spectral window where cellular autofluorescence is minimized.[2]

Experimental Design and Protocols

The reliability of data generated using fluorescent probes is entirely dependent on rigorous experimental design and execution. The following protocols are provided as a guide for the synthesis, characterization, and application of quinoline-based probes.

Workflow for Probe Validation

This diagram outlines the essential steps for validating a newly synthesized fluorescent probe, ensuring that its properties are well-characterized before its application in complex biological systems.

G cluster_0 Probe Development cluster_1 In Vitro Testing cluster_2 Cellular Application Synthesis 1. Synthesis & Purification Characterization 2. Structural Characterization (NMR, MS) Synthesis->Characterization Photophysical 3. Photophysical Analysis (Abs, Em, QY) Characterization->Photophysical Selectivity 4. Selectivity Screening (vs. Interferents) Photophysical->Selectivity Titration 5. Titration & Stoichiometry (vs. Target) Selectivity->Titration Kinetics 6. Response Time & pH Stability Titration->Kinetics Toxicity 7. Cytotoxicity Assay Kinetics->Toxicity Imaging 8. Live Cell Imaging & Co-localization Toxicity->Imaging Validation 9. Biological Validation Imaging->Validation

Caption: A generalized workflow for the development and validation of a new quinoline-based fluorescent probe.

Protocol 1: General Synthesis of a Quinoline-Schiff Base Probe

Schiff base condensation is a common and straightforward method for creating quinoline probes with specific ion-binding sites. This protocol provides a representative example.

Rationale: The imine (-C=N-) linkage formed in a Schiff base reaction is electroactive and can form stable complexes with many transition metal ions.[11] By reacting an amino-quinoline derivative with a functionalized aldehyde, a specific coordination pocket for the target analyte is created.

Materials:

  • 8-Aminoquinoline derivative

  • Substituted salicylaldehyde

  • Anhydrous ethanol

  • Reflux apparatus

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the 8-aminoquinoline derivative (1.0 eq) and the substituted salicylaldehyde (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Reaction: Add a catalytic amount of acetic acid (2-3 drops) to the solution.

  • Reflux: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • Purification: Collect the crude solid by vacuum filtration. If necessary, purify the product further using column chromatography on silica gel, using a solvent system such as ethyl acetate/petroleum ether.[10]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Characterization of Photophysical Properties

Accurate determination of photophysical parameters is essential for comparing probe performance.

Rationale: The quantum yield (Φ) represents the efficiency of the fluorescence process and is a key metric for probe brightness. The Stokes shift, the difference between the maximum excitation and emission wavelengths, is important for minimizing self-absorption and improving signal-to-noise.

Materials:

  • Synthesized quinoline probe

  • Spectroscopic grade solvents (e.g., DMSO, acetonitrile, PBS buffer)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the quinoline probe in a suitable solvent like DMSO.

  • Absorption Spectrum: Dilute the stock solution in the desired analytical solvent to prepare a working solution. The absorbance at the excitation wavelength should be kept below 0.05 to minimize inner filter effects. Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λex).

  • Emission Spectrum: Excite the working solution at its λex and record the fluorescence emission spectrum to determine the maximum emission wavelength (λem).

  • Quantum Yield Calculation:

    • Prepare a solution of the reference standard (e.g., quinine sulfate) with an absorbance matching that of the probe solution at the excitation wavelength.

    • Measure the integrated fluorescence intensity of both the probe and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Protocol 3: Live Cell Imaging with a Quinoline Probe

This protocol provides a general workflow for staining and imaging live cells.

Rationale: The goal is to introduce the probe into living cells while maintaining their physiological integrity, allowing for the visualization of the target analyte or organelle in its native environment.[14]

Materials:

  • Quinoline probe stock solution (in DMSO)

  • Cultured cells on a glass-bottom imaging dish

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture: Grow cells to the desired confluency (typically 60-80%) on the imaging vessel.[15]

  • Probe Loading: Prepare a working solution of the fluorescent probe by diluting the DMSO stock in pre-warmed cell culture medium or buffer. The optimal final concentration (typically 1-10 µM) must be determined empirically for each probe and cell type to maximize signal and minimize toxicity.

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.

  • Incubation: Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[15]

  • Washing: Remove the probe solution and gently wash the cells two to three times with pre-warmed buffer or medium to remove excess, unbound probe.

  • Imaging: Add fresh, pre-warmed medium or buffer to the cells. Image the cells using a fluorescence microscope equipped with filter sets appropriate for the probe's excitation and emission wavelengths.

Signaling Mechanisms Visualized

Understanding the underlying mechanism of a probe's fluorescence response is key to interpreting experimental results. The following diagram illustrates the common PET "turn-on" mechanism.

G cluster_off Fluorescence OFF cluster_ex1 Excitation (hν) cluster_on Fluorescence ON cluster_ex2 Excitation (hν) F_off Fluorophore (Quinoline) R_off Receptor e_transfer e⁻ R_off->e_transfer F_ex_off Fluorophore* e_transfer->F_ex_off PET F_ex_off->F_off Quenching (No Light) F_on Fluorophore (Quinoline) R_on Receptor Analyte Analyte R_on->Analyte Binding F_ex_on Fluorophore* F_ex_on->F_on Fluorescence (Light Emitted)

Caption: Generalized mechanism for a Photoinduced Electron Transfer (PET) based "turn-on" fluorescent sensor.

Conclusion and Future Directions

Quinoline-based fluorescent probes are indispensable tools in modern chemical and biological research.[5] Their synthetic accessibility and tunable photophysical properties allow for the creation of highly sensitive and selective sensors for a wide array of analytes and biological targets.[1][6] Future advancements in this field will likely focus on the development of probes with even greater sophistication, including those that operate further into the near-infrared for deeper tissue imaging, probes capable of detecting multiple analytes simultaneously, and probes that can be activated by specific enzymes for enhanced target specificity. As our understanding of complex biological systems grows, so too will the demand for these powerful molecular tools.

References

  • A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection. Benchchem.
  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Deriv
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Computational Studies on Quinoline Based Metal Chemosensors. DergiPark.
  • A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22.
  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Deriv
  • Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping.
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Sciforum.
  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. RSC Publishing.
  • Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. SN Applied Sciences.
  • Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Omega.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • A Comparative Guide to the Fluorescence of 2-Amino-4-hydroxy-8-methylquinoline and Other Quinoline Deriv
  • Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development. Nazmul Hosen.
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC.
  • Application Notes and Protocols: Synthesis and Utility of Fluorescent Probes in Scientific Research. Benchchem.
  • Review: Fluorescent probes for living cells.

Sources

Navigating the Unseen: A Comparative Toxicological Assessment of 6-Fluoro-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional molecules. The introduction of various substituents to the quinoline core allows for the fine-tuning of physicochemical properties and biological activities. However, these modifications also necessitate a thorough evaluation of the compound's safety profile. This guide provides a comprehensive, albeit predictive, toxicological assessment of 6-Fluoro-8-methoxy-2-methylquinoline, a compound for which public toxicity data is scarce.

Our approach is rooted in a comparative analysis of structurally related quinoline derivatives. By examining the known toxicities of compounds bearing fluoro, methoxy, and methyl groups on the quinoline ring, we can infer a potential toxicity profile for this compound. This guide is intended not as a definitive statement on its safety, but as a framework for researchers to design and execute a robust toxicological evaluation. We present detailed protocols for key in vitro toxicity assays—cytotoxicity, genotoxicity, and hepatotoxicity—to empower researchers to validate these predictions experimentally.

The Structural Context: What We Can Infer

The toxicological profile of a molecule is intrinsically linked to its structure. The substituents on the quinoline core of this compound each contribute to its potential biological interactions.

  • Fluoro Group: The presence of a fluorine atom can significantly alter a molecule's metabolic stability and its binding affinity to biological targets.[1][2] Fluoroquinolones, a class of antibiotics, are known to be associated with a risk of hepatotoxicity.[3]

  • Methoxy Group: A methoxy substituent can influence the compound's lipophilicity and metabolic pathways. Some methoxy-containing quinoline derivatives have demonstrated cytotoxic effects against cancer cell lines.[4][5]

  • Methyl Group: The methyl group can impact the steric and electronic properties of the molecule, potentially influencing its interaction with target enzymes and receptors.[6]

Given these structural features, it is plausible to hypothesize that this compound may exhibit a toxicity profile that includes potential cytotoxicity, genotoxicity, and hepatotoxicity. The following sections provide the experimental framework to investigate these possibilities.

Comparative Toxicity Profile of Quinoline Derivatives

To provide a basis for comparison, the following table summarizes the known toxicological data for several quinoline derivatives. It is important to note that direct data for this compound is not currently available in the public domain.

CompoundCytotoxicity (IC50, µM)GenotoxicityHepatotoxicityReference
This compound Data Not Available Data Not Available Data Not Available
Ciprofloxacin>100 (in some cell lines)Positive in some assaysAssociated with DILI[2][3]
4-Nitroquinoline-1-oxidePotentPotentKnown Carcinogen[7]
8-HydroxyquinolineVaries by cell lineMixed reportsPotential for toxicity[7]
Quinoline>100Mutagenic with activationHepatocarcinogen in rats[6][7]

DILI: Drug-Induced Liver Injury

Experimental Protocols for Toxicological Assessment

A rigorous evaluation of a novel compound's toxicity is paramount. The following are detailed, step-by-step protocols for essential in vitro assays to determine the cytotoxicity, genotoxicity, and hepatotoxicity of this compound.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9][10] A reduction in metabolic activity is indicative of cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow:

Caption: Workflow of the Comet assay for detecting DNA damage.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with various concentrations of this compound. Harvest the cells by trypsinization or scraping.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids. [11]4. Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. [12]5. Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold or ethidium bromide). [11]7. Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images with specialized software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail length).

The in vitro micronucleus assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). [13][14][15] Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic potential. [16][14]The use of cytochalasin B to block cytokinesis allows for the specific analysis of cells that have undergone one cell division. [13][15] Experimental Workflow:

Caption: Workflow of the in vitro micronucleus assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., L5178Y, CHO, or human peripheral blood lymphocytes) and expose them to at least three concentrations of this compound, with and without metabolic activation (S9 mix). [17]2. Cytokinesis Block: Add cytochalasin B to the cultures to inhibit cytokinesis, resulting in binucleated cells. [14]3. Cell Harvesting: After an appropriate incubation period (allowing for one to two cell cycles), harvest the cells.

  • Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining: Stain the slides with a suitable dye, such as Giemsa or a fluorescent DNA stain. [14]6. Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. [13]

Hepatotoxicity Assessment: In Vitro Models of Drug-Induced Liver Injury (DILI)

Assessing the potential for a compound to cause liver injury is a critical component of its safety evaluation. [18]In vitro models using human liver cells are essential for preclinical hepatotoxicity testing. [18] Principle: Hepatotoxicity can be evaluated by measuring markers of cell death (e.g., LDH release) and liver function (e.g., albumin and urea production) in cultured hepatocytes. [18]Primary human hepatocytes (PHHs) are considered the gold standard, but cell lines like HepG2 and HepaRG are also widely used. [19] Experimental Workflow:

Caption: General workflow for in vitro hepatotoxicity assessment.

Step-by-Step Protocol:

  • Cell Culture: Culture human hepatocytes (e.g., HepG2, HepaRG, or primary human hepatocytes) in either a 2D monolayer or a 3D spheroid format. 3D cultures often provide a more physiologically relevant model. [18][20]2. Compound Exposure: Treat the cells with a range of concentrations of this compound for various time points.

  • Biochemical Assays:

    • Cell Viability: Perform an MTT or similar assay to assess overall cytotoxicity.

    • Liver Injury Markers: Measure the activity of lactate dehydrogenase (LDH), alanine aminotransferase (ALT), and aspartate aminotransferase (AST) released into the cell culture medium. [18] * Liver Function Markers: Quantify the production of albumin and urea in the culture medium. [18]4. Data Analysis: Analyze the dose- and time-dependent effects of the compound on cell viability and liver-specific markers.

Conclusion

The toxicological assessment of novel chemical entities like this compound is a critical step in their development. While direct experimental data for this compound is lacking, a comparative analysis of structurally related quinolines suggests a potential for cytotoxicity, genotoxicity, and hepatotoxicity. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine the safety profile of this and other novel quinoline derivatives. A thorough, data-driven approach to toxicity testing is essential for ensuring the safety of new chemical entities and for making informed decisions in the drug discovery and development process.

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25). NCI Hub.
  • Mammalian Cell In Vitro Micronucleus Assay.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Comparison of in vitro models for drug-induced liver injury assessment. (2024, June 5). Journal of Animal Reproduction and Biotechnology.
  • The Comet Assay: A Straight Way to Estimate Geno-Toxicity. (2023, April 27). IntechOpen.
  • A Comparative Analysis of the Toxicological Profiles of Different Quinoline Compounds. Benchchem.
  • MTT Cell Assay Protocol. Texas Children's Hospital.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT Assay for Cytotoxicity Evalu
  • The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair.
  • In Vitro Assessment of Drug-Induced Liver Injury Using Three-Dimensional Cultured HepaSH Cells Derived From Chimeric Mouse Model With Humanized Liver. (2025, July 21). PubMed.
  • MTT assay protocol. Abcam.
  • In Vitro Micronucleus Assay. PraxiLabs.
  • Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques. (2024, November 2). PMC.
  • Comet assay: a versatile but complex tool in genotoxicity testing. PMC.
  • Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. PMC.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 26).
  • Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. Agilent.
  • Genotoxicity of fluoroquinolines and methylquinolines. PubMed.
  • Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional. Benchchem.
  • Risk of hepatotoxicity associated with fluoroquinolones: a national case-control safety study. (2014, January 1). American Journal of Health-System Pharmacy.
  • 6‑Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. CONICET.
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021, September 12). MDPI.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. PMC.
  • Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media.
  • A Comparative Analysis of 5-Fluoro-2-methyl-8-nitroquinoline and Structurally Rel

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 6-Fluoro-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

Do not treat this compound as general organic waste. 6-Fluoro-8-methoxy-2-methylquinoline is a halogenated, nitrogen-containing heterocycle, often utilized as a key intermediate in the synthesis of 8-aminoquinoline antimalarials (e.g., Tafenoquine).[1] Its disposal requires strict adherence to Halogenated Organic Waste streams due to the fluorine substituent, which generates hydrofluoric acid (HF) upon incineration if not properly scrubbed.

Immediate Action Plan:

  • Segregate: Isolate from strong oxidizers and mineral acids immediately.[1][2]

  • Label: Mark all waste containers explicitly as "HALOGENATED ORGANIC WASTE" .

  • Disposal Path: High-temperature incineration with flue gas scrubbing (Rotary Kiln).[1][2]

Part 2: Chemical Profile & Hazard Identification

To ensure safe handling, operators must understand the physicochemical properties driving these protocols.[2]

Physicochemical Data Table
PropertyValue (Experimental/Predicted)Operational Implication
Chemical Class Fluorinated 8-Aminoquinoline DerivativeNitrogenous base; potential for salt formation.[1]
Molecular Formula C₁₁H₁₀FNOContains Fluorine (requires scrubbed incineration).[1][2]
Physical State Solid (Crystalline Powder)Dust hazard; requires N95/P100 respiratory protection.[1][2]
Basicity (pKa) ~4.0 - 5.0 (Quinoline Nitrogen)Do not mix with strong acids in waste drums (exothermic).[1]
Solubility DMSO, Methanol, DCMCompatible with standard organic waste solvents.[2]
Hazard Codes H302, H315, H319, H335Harmful if swallowed; Irritant to eyes/skin/respiratory.[2]
The "Why" – Scientific Rationale (E-E-A-T)
  • Fluorine Content: Unlike standard quinolines, the C-6 fluorine atom poses a downstream risk.[1] Standard catalytic oxidizers used for non-halogenated waste can be damaged by HF formation.[1][2] You must designate this as halogenated to ensure it is routed to an incinerator equipped with caustic scrubbers [1].[1][2]

  • Nitrogenous Base: Quinolines are weak bases.[1][2] Inadvertent mixing with concentrated nitric or sulfuric acid in a waste drum can lead to rapid exothermic neutralization or nitration reactions, potentially pressurizing the container.[2]

Part 3: Step-by-Step Disposal Procedures
Workflow 1: Solid Waste Disposal (Pure Compound)

Applicable to: Expired stocks, spill cleanup residues, and weighing paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid metal containers due to potential corrosion from long-term storage of fluorinated organics.[1]

  • Bagging: Double-bag the solid in 4-mil polyethylene bags before placing it in the rigid container.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid" [1]

    • Constituents: "this compound (100%)"[1]

    • CRITICAL TAG: Add a secondary sticker: "CONTAINS ORGANIC FLUORINE" .

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.

Workflow 2: Liquid Waste (Mother Liquors/Solutions)

Applicable to: Reaction mixtures (e.g., in DCM, DMSO, or Methanol).[2]

  • Segregation: Pour into the "Halogenated Solvent Waste" carboy.

    • Note: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the fluorinated solute mandates the "Halogenated" classification [2].

  • Compatibility Check: Ensure the waste carboy pH is neutral or slightly basic.[1][2] NEVER add to a carboy containing acidic aqueous waste (e.g., HPLC waste with TFA) without verifying compatibility, as precipitation or heat generation may occur.[2]

  • Rinsing: Triple-rinse original glassware with a compatible solvent (e.g., acetone).[1][2] Add rinsate to the same Halogenated Solvent Waste container.

Workflow 3: Contaminated Sharps & Glass
  • Deactivation: If needles/syringes are heavily contaminated, draw up a small volume of acetone/methanol to rinse the internal lumen into the liquid waste stream.[2]

  • Disposal: Place chemically contaminated sharps into a Red Biohazard/Sharps container labeled "Chemically Contaminated."

    • Regulatory Note: Do not use standard "broken glass" boxes for items with visible chemical residue.[1][2]

Part 4: Waste Stream Logic (Visualization)

The following diagram illustrates the decision matrix for segregating this specific compound to prevent cross-contamination and ensure regulatory compliance.

DisposalFlow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Wipes, PPE) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Rinsates) StateCheck->Liquid Liquid Bagging Double Bag in Polyethylene Solid->Bagging SolventCheck Solvent Type? Liquid->SolventCheck ContainerSol HDPE Wide-Mouth Jar Bagging->ContainerSol Labeling Label: 'Contains Organic Fluorine' ContainerSol->Labeling HaloStream Halogenated Waste Stream (Red Can/Carboy) SolventCheck->HaloStream Contains DCM/Chloroform OR Fluorinated Solute NonHaloStream Non-Halogenated Stream SolventCheck->NonHaloStream Strictly Non-Halo Solvent (Only if <1% Solute) HaloStream->Labeling NonHaloStream->HaloStream Re-route due to Fluorine content in Solute FinalDisp High-Temp Incineration (w/ HF Scrubbing) Labeling->FinalDisp

Figure 1: Decision matrix for segregating fluorinated quinoline waste.[1] Note that liquid waste containing this compound defaults to the Halogenated stream regardless of the solvent used.

Part 5: Emergency Response (Spills)

In the event of a benchtop spill (>500 mg):

  • PPE Upgrade: Wear double nitrile gloves and safety goggles.[1][2] If powder is aerosolized, use a half-mask respirator with P100 cartridges.[1][2]

  • Containment: Cover the spill with a dry absorbent pad or vermiculite.[1][2] Do not use water initially (spreads the organic base).[2]

  • Cleanup:

    • Sweep up the solid/absorbent mix.[2]

    • Clean the surface with a soap/water solution, followed by an ethanol wipe.[2]

    • Dispose of all cleanup materials as Solid Hazardous Waste (Workflow 1).[2]

References
  • Tsang, W., Burgess, D.R., & Babushok, V. (1998).[2][3] On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology.

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (Applied here as best practice for organic fluorine disposal).

  • National Center for Advancing Translational Sciences (NCATS). (2024).[1][2] Tafenoquine (related intermediate chemistry).[1][2][4][5] Inxight Drugs.[1][2][6][7]

  • PubChem. (2024).[1][2] 8-Methoxy-2-methylquinoline Compound Summary (Analogous Hazard Data). National Library of Medicine.[2]

Sources

Personal protective equipment for handling 6-Fluoro-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substance Profile[1][2]

6-Fluoro-8-methoxy-2-methylquinoline is a specialized heterocyclic building block, likely utilized in the synthesis of antimalarial agents (analogous to Primaquine/Tafenoquine scaffolds) or fluoro-quinolone antibiotics.[1][2]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this precise substitution pattern may be limited in public registries, the structural activity relationship (SAR) with the quinoline core mandates a high-caution approach.[3][1] We apply the "Read-Across" toxicology principle, deriving safety protocols from the known hazards of 6-Fluoro-2-methylquinoline and 8-Methoxyquinoline.[1][2]

Critical Hazard Assessment (Composite):

  • Genotoxicity Risk: The quinoline core is a known DNA intercalator.[3] Treat this substance as a Suspected Mutagen (Muta. 2) .[3]

  • Absorption: High potential for transdermal absorption due to the lipophilic fluorine substitution.[3]

  • Irritation: Severe eye and respiratory tract irritant.[3]

Risk Assessment & Hazard Identification

The following hazard profile is constructed based on the conservative aggregation of functional group toxicity (Fluoro, Methoxy, Methyl-Quinoline).

Hazard ClassGHS CodeHazard StatementMechanistic Insight
Acute Toxicity H302 / H312Harmful if swallowed or in contact with skin.[1][2][4]Quinolines interfere with cytochrome P450; fluorine substitution often increases metabolic stability, potentially prolonging half-life.[1][2]
Skin/Eye Irritation H315 / H319Causes skin irritation / Causes serious eye irritation.[3][1][4][5][6][7][8]Basic nitrogen lone pair acts as a Lewis base, causing tissue saponification upon contact with mucous membranes.[3]
Genotoxicity H341 Suspected of causing genetic defects.[3][8]Planar aromatic structure allows for potential DNA intercalation.[3] This is the driver for the PPE standard.
STOT-SE H335May cause respiratory irritation.[1][2][4][6][7]Fine dust generation is common with methoxy-quinoline solids.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The potential for genotoxicity requires a Barrier-First approach.[1][2]

PPE Selection Table[2]
Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory P100 / P3 Respirator Standard: NIOSH P100 or EN 143 P3.Why: Simple N95 masks filter dust but may not sufficiently trap fine particulates of potent mutagens.[1][2] If handling >1g, use a Powered Air Purifying Respirator (PAPR).[3]
Hand Protection Double Gloving (Nitrile/Laminate) Inner: Nitrile (4 mil).Outer: Nitrile (8 mil) or Silver Shield (Laminate) for prolonged tasks.Why: Quinolines can permeate thin nitrile <15 mins.[3][1] Double gloving provides a visual breach indicator and extends breakthrough time.[3]
Eye/Face Chemical Goggles Standard: ANSI Z87.1+ / EN 166.Why: Safety glasses have gaps.[3][1] Dust from this solid can bypass glasses and dissolve in tear ducts, causing immediate corneal injury.[3]
Body Tyvek® Lab Coat / Apron Standard: Type 5/6 Protection.Why: Cotton lab coats absorb chemicals.[3][1] Non-woven polyethylene (Tyvek) repels dust and prevents fabric saturation.[3]
PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the operational scale.

PPE_Decision_Tree Start Start: Assess Operation Scale SmallScale < 500 mg (Analytical) Start->SmallScale LargeScale > 500 mg (Prep/Synthesis) Start->LargeScale Hood Standard Fume Hood (Face Velocity > 100 fpm) SmallScale->Hood LargeScale->Hood Acceptable with P100 GloveBox Containment: Glove Box or Vented Enclosure LargeScale->GloveBox Preferred Resp_N95 Resp: N95/P2 Mask (If outside hood) Hood->Resp_N95 Only if hood failure risk Resp_P100 Resp: P100/P3 Half-Face (Mandatory) Hood->Resp_P100 Gloves_Single Gloves: Double Nitrile (Change every 30 mins) Hood->Gloves_Single Gloves_Lam Gloves: Laminate Liners + Nitrile Outer Hood->Gloves_Lam GloveBox->Gloves_Single

Figure 1: PPE Selection Decision Tree based on quantity handled.[1][2] Note the escalation to P100 respiratory protection for larger quantities.

Operational Protocols

"Zero-Contact" Weighing Procedure

Handling the solid powder is the highest risk step.[1][2]

  • Preparation: Place the balance inside the Chemical Fume Hood. Line the work surface with an absorbent, plastic-backed mat.[1][2]

  • Static Control: Use an ionizing bar or anti-static gun.[3] Fluoro-methoxy compounds are often fluffy and static-prone, leading to "flying powder" incidents.[1][2]

  • Transfer:

    • Do NOT use a spatula directly from the stock bottle if possible.[3]

    • Technique: Tap the solid from the stock bottle into a pre-tared vial or weighing boat.

    • Closing: Wipe the threads of the stock bottle with a Kimwipe dampened in methanol before recapping to prevent grinding the chemical in the cap (friction heating).[3]

Reaction Setup & Monitoring
  • Solvent Choice: When dissolving, add solvent slowly.[3] Quinolines are basic; if dissolving in acidic media, exotherms may occur.[3]

  • TLC Monitoring: When spotting TLC plates, use capillary tubes and dispose of them immediately into a solid waste container inside the hood.[3] Do not leave contaminated capillaries on the bench.[3]

Emergency Response (Spill)
  • Small Spill (< 5g):

    • Alert nearby personnel.[3]

    • Cover spill with wet paper towels (to prevent dust).[3]

    • Wipe up using a circular motion (outside to inside).[3]

    • Place all waste in a double-bagged hazardous waste container.

    • Clean area with 10% bleach solution (oxidizes the quinoline ring), followed by water.[3]

Waste Disposal & Deactivation[1]

Proper disposal prevents environmental contamination, which is critical given the aquatic toxicity of quinolines (H411).[3][9]

Waste StreamHandling Protocol
Solid Waste Segregate as "Halogenated Organic Solid." Label clearly with "Mutagen Suspect."[1][2]
Liquid Waste Dispose in "Halogenated Solvent" carboy.[3] Do not mix with strong oxidizers (e.g., Nitric Acid) to avoid uncontrolled nitration of the ring.[3]
Contaminated Sharps Needles/Syringes must go into a rigid sharps container immediately. Do not recap.

References

  • National Institutes of Health (NIH) - PubChem. 8-Methoxy-2-methylquinoline (Compound Summary).[1][2] Retrieved from [Link][3][1][2]

  • ECHA (European Chemicals Agency). Quinoline Hazard Classification & Labelling.[3] Retrieved from [Link][3][1][2]

Sources

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Retrosynthesis Analysis

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